Zoldonrasib
Description
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Structure
2D Structure
Properties
Molecular Formula |
C63H88F3N11O7 |
|---|---|
Molecular Weight |
1168.4 g/mol |
IUPAC Name |
(2S)-2-cyclopentyl-2-[(5S)-2-[(2R,3R)-3-cyclopropyl-1-methylaziridine-2-carbonyl]-2,7-diazaspiro[4.4]nonan-7-yl]-N-[(6S,8S,14S)-21-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-22-(2,2,2-trifluoroethyl)-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]acetamide |
InChI |
InChI=1S/C63H88F3N11O7/c1-39(82-5)52-47(30-44(33-67-52)72-25-23-71(24-26-72)42-14-15-42)55-48-32-61(2,3)38-84-60(81)49-11-8-20-77(69-49)58(79)50(31-45-34-73(27-28-83-45)43-16-17-51(46(48)29-43)76(55)37-63(64,65)66)68-57(78)54(40-9-6-7-10-40)74-21-18-62(35-74)19-22-75(36-62)59(80)56-53(70(56)4)41-12-13-41/h16-17,29-30,33,39-42,45,49-50,53-54,56,69H,6-15,18-28,31-32,34-38H2,1-5H3,(H,68,78)/t39-,45-,49-,50-,53+,54-,56+,62-,70?/m0/s1 |
InChI Key |
VKNNQJWNUPSOEK-VCAAAJMFSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)N2CCN(CC2)C3CC3)C4=C5CC(COC(=O)[C@@H]6CCCN(N6)C(=O)[C@H](C[C@H]7CN(CCO7)C8=CC5=C(N4CC(F)(F)F)C=C8)NC(=O)[C@H](C9CCCC9)N1CC[C@@]2(C1)CCN(C2)C(=O)[C@H]1[C@H](N1C)C1CC1)(C)C)OC |
Canonical SMILES |
CC(C1=C(C=C(C=N1)N2CCN(CC2)C3CC3)C4=C5CC(COC(=O)C6CCCN(N6)C(=O)C(CC7CN(CCO7)C8=CC5=C(N4CC(F)(F)F)C=C8)NC(=O)C(C9CCCC9)N1CCC2(C1)CCN(C2)C(=O)C1C(N1C)C1CC1)(C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
Zoldonrasib's Mechanism of Action in KRAS G12D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zoldonrasib (RMC-9805) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation in its active, GTP-bound (RAS(ON)) state. This technical guide delineates the novel mechanism of action of this compound, presenting its unique tri-complex inhibitor strategy. The guide summarizes key preclinical and clinical data, provides an overview of relevant experimental methodologies, and visualizes the critical pathways and processes involved. While specific quantitative preclinical data on binding affinity and cellular potency have not been publicly disclosed in detail, this document compiles the currently available information to provide a comprehensive technical overview for the scientific community.
Introduction: The Challenge of Targeting KRAS G12D
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers (NSCLC).[1] The substitution of glycine with aspartic acid at codon 12 results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival. Historically, the smooth surface of the RAS protein and its high affinity for GTP have rendered it "undruggable." While inhibitors targeting the KRAS G12C mutation have been developed by exploiting the mutant cysteine residue, the aspartic acid in KRAS G12D has posed a significant challenge for covalent targeting due to its low nucleophilicity.[1]
This compound emerges as a groundbreaking approach to this challenge, employing a novel mechanism to achieve selective and potent inhibition of KRAS G12D.
The Tri-Complex Mechanism of Action
This compound's unique mechanism of action is centered on the formation of a tri-complex involving the drug, the intracellular chaperone protein cyclophilin A (CypA), and the active KRAS G12D protein.[1]
-
Binding to Cyclophilin A: this compound first binds to CypA, an abundant intracellular protein.[1]
-
Formation of a Neo-Interface: The this compound-CypA complex creates a novel protein-protein interface that is specifically recognized by the GTP-bound, active conformation of KRAS G12D (KRAS G12D(ON)).[1]
-
Covalent Modification: This tri-complex formation positions the electrophilic warhead of this compound to form a covalent and irreversible bond with the aspartic acid residue at position 12 of KRAS G12D.[1]
This innovative "molecular glue" approach effectively circumvents the low intrinsic reactivity of the aspartate residue by using the tri-complex to catalyze the covalent reaction.[1] By targeting the active RAS(ON) state, this compound may also delay or prevent the development of resistance mechanisms that can arise from the reactivation of upstream signaling pathways.[2]
Caption: this compound's tri-complex mechanism of action.
Downstream Signaling Inhibition
By locking KRAS G12D in an inactive state, this compound effectively blocks its interaction with downstream effector proteins, leading to the suppression of key oncogenic signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway. This inhibition of downstream signaling is critical for its anti-tumor activity.
While specific quantitative data on the percentage of phosphorylated ERK (p-ERK) inhibition by this compound are not yet publicly available, preclinical studies have demonstrated suppression of this pathway.[3]
Caption: Inhibition of the MAPK signaling pathway by this compound.
Preclinical Efficacy
Preclinical studies have demonstrated that this compound drives deep and durable tumor regressions in various models of KRAS G12D-mutated cancers.[1] As a monotherapy, this compound has been shown to suppress tumor growth in animal models of pancreatic ductal adenocarcinoma (PDAC) and NSCLC.[3] Furthermore, preclinical data suggest that this compound may synergize with PD-1 inhibitors, indicating a potential for combination therapies.
In Vitro Cellular Activity
Specific IC50 values for this compound in a panel of KRAS G12D mutant cell lines have not been detailed in the reviewed public disclosures. This data is anticipated to be in the supplementary materials of the recently published Science paper, which was not accessible for this review.
Table 1: Preclinical In Vitro Efficacy of this compound (Illustrative)
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
|---|---|---|---|
| Data Not Publicly Available |
| | | | |
Clinical Data
This compound is currently being evaluated in a Phase 1 clinical trial (NCT06040541) in patients with advanced solid tumors harboring a KRAS G12D mutation.[4] Data from this trial, particularly in NSCLC and PDAC, were presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025.[4][5]
Clinical Efficacy
This compound has demonstrated promising anti-tumor activity in heavily pre-treated patients.[4][5]
Table 2: Clinical Efficacy of this compound in KRAS G12D-Mutant Cancers
| Cancer Type | Patient Population | Dose | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source(s) |
|---|---|---|---|---|---|
| NSCLC | Previously Treated (n=18) | 1200 mg QD | 61% | 89% | [4][5] |
| PDAC | Previously Treated | 1200 mg QD | 30% | 80% |[5][6] |
Safety and Tolerability
This compound has been generally well-tolerated, with most treatment-related adverse events (TRAEs) being low-grade.[4] The recommended Phase 2 dose (RP2D) has been established at 1200 mg once daily (QD).[4]
Table 3: Safety Profile of this compound (at 1200 mg QD in 90 patients)
| Adverse Event Category | Details | Source(s) |
|---|---|---|
| Most Common TRAEs (≥10%) | Nausea (39%), Diarrhea (24%), Vomiting (18%), Rash (12%) | [4] |
| Grade 3 TRAEs | 2% of patients | [4] |
| Grade 4 or 5 TRAEs | None reported | [4] |
| Dose Limiting Toxicities | None observed | [4] |
| Treatment Discontinuation due to TRAEs | Low incidence |[4] |
Experimental Protocols
Detailed experimental protocols specific to the characterization of this compound have not been made publicly available. However, based on standard methodologies for evaluating KRAS inhibitors, the following sections describe the principles of key assays that were likely employed.
Biochemical Assays for Binding Affinity and Kinetics
To determine the binding affinity and covalent modification rate of this compound, a combination of biophysical and biochemical assays would be necessary.
Representative Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the association (k_on) and dissociation (k_off) rates of the initial non-covalent binding of the this compound-CypA complex to KRAS G12D, and to determine the binding affinity (K_D).
-
Materials:
-
Purified, recombinant human KRAS G12D protein (loaded with a non-hydrolyzable GTP analog, e.g., GMP-PNP).
-
Purified, recombinant human Cyclophilin A.
-
This compound.
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit for protein immobilization.
-
Running buffer (e.g., HBS-EP+).
-
-
Methodology:
-
Immobilize KRAS G12D onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of the pre-formed this compound-CypA complex in running buffer.
-
Inject the this compound-CypA complex solutions over the immobilized KRAS G12D surface and a reference surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between cycles.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.
-
Cellular Assays for Target Engagement and Downstream Signaling
Representative Protocol: Western Blot for p-ERK Inhibition
-
Objective: To quantify the inhibition of KRAS-mediated downstream signaling by measuring the levels of phosphorylated ERK (p-ERK) in KRAS G12D mutant cells treated with this compound.
-
Materials:
-
KRAS G12D mutant cancer cell line (e.g., from pancreatic or lung cancer).
-
Cell culture reagents.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Methodology:
-
Seed KRAS G12D mutant cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of this compound concentrations for a specified time.
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-p-ERK1/2 primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control to normalize the data.
-
Quantify band intensities to determine the percentage of p-ERK inhibition at each this compound concentration.
-
Caption: A generalized workflow for Western blot analysis of p-ERK inhibition.
Conclusion
This compound represents a significant advancement in the field of targeted oncology, offering a novel and potent strategy for inhibiting the historically challenging KRAS G12D mutation. Its unique tri-complex mechanism, which leverages the intracellular chaperone CypA to covalently modify the active form of KRAS G12D, distinguishes it from previous KRAS inhibitors. Early clinical data are highly encouraging, demonstrating substantial anti-tumor activity and a manageable safety profile in patients with KRAS G12D-mutated cancers. As further data from ongoing and future clinical trials become available, the full therapeutic potential of this compound will be elucidated. This technical guide provides a foundational understanding of this compound's mechanism of action and the available data for the scientific and drug development communities.
References
Zoldonrasib's Affinity for KRAS G12D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of zoldonrasib (RMC-9805), a first-in-class covalent inhibitor of the KRAS G12D mutation. This compound employs a novel tri-complex mechanism, engaging the target protein in its active, GTP-bound (ON) state. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Introduction
The KRAS oncogene is a critical driver in numerous cancers, with the G12D mutation being one of the most prevalent and challenging to target. This compound represents a significant advancement by selectively and covalently modifying the aspartic acid residue of the KRAS G12D mutant. Its unique mechanism of action involves the formation of a "tri-complex" with KRAS G12D and the intracellular chaperone protein, cyclophilin A (CypA). This complex creates a neomorphic protein interface that facilitates the covalent modification of the otherwise poorly nucleophilic aspartic acid, effectively inactivating the oncoprotein.
Quantitative Binding and Cellular Activity
The following tables summarize the key quantitative metrics that define the interaction of this compound with KRAS G12D and its effects on downstream signaling and cell viability.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Cell Line | Description |
| k_inact/K_I | 102 M⁻¹s⁻¹ | N/A (Biochemical) | Second-order rate constant representing the efficiency of covalent inactivation of KRAS G12D. |
Table 2: Cellular Potency of this compound
| Parameter | EC50 Value | Cell Line | Description |
| pERK Inhibition | 23 nM | AsPC-1 (Pancreatic) | Half-maximal effective concentration for the inhibition of ERK phosphorylation, a key downstream effector of KRAS signaling. |
| Cell Viability | 17 nM | AsPC-1 (Pancreatic) | Half-maximal effective concentration for the reduction of cell viability in a KRAS G12D mutant cancer cell line. |
Mechanism of Action and Signaling Pathway
This compound's mechanism is distinct from previous KRAS inhibitors that target the inactive, GDP-bound state. By targeting the active RAS(ON) state, this compound directly inhibits the signaling cascade responsible for tumor cell proliferation and survival.
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature, particularly in a 2025 publication in the journal Science. While the full, detailed protocols are proprietary to that publication, this section outlines the general methodologies employed in the key assays.
Biochemical Assay for Covalent Inactivation (k_inact/K_I Determination)
The efficiency of covalent bond formation by this compound with KRAS G12D, in the presence of cyclophilin A, is determined using a biochemical assay that monitors the time-dependent inhibition of the protein.
Caption: General workflow for determining the k_inact/K_I of a covalent inhibitor.
General Protocol:
-
Protein Preparation: Recombinant human KRAS G12D protein is expressed and purified. The protein is loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP) to maintain its active conformation. Recombinant cyclophilin A is also purified.
-
Reaction Setup: A reaction mixture containing KRAS G12D and cyclophilin A in an appropriate buffer is prepared.
-
Inhibition Reaction: The reaction is initiated by adding varying concentrations of this compound. Aliquots are taken at different time points.
-
Quenching: The reaction in the aliquots is stopped (quenched).
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Detection: The extent of covalent modification of KRAS G12D is measured, often by mass spectrometry, which can distinguish between modified and unmodified protein.
-
Data Analysis: The observed rate of inactivation (k_obs) is determined for each concentration of this compound. A plot of k_obs versus inhibitor concentration is then fitted to a hyperbolic equation to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The ratio of these two values gives the second-order rate constant (k_inact/K_I).
Cellular Assay for pERK Inhibition
The effect of this compound on the KRAS signaling pathway within cancer cells is assessed by measuring the phosphorylation of ERK, a key downstream kinase.
Caption: General workflow for a pERK inhibition assay using Western blotting.
General Protocol:
-
Cell Culture: AsPC-1 cells, which harbor the KRAS G12D mutation, are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period.
-
Cell Lysis: After treatment, the cells are washed and then lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.
-
Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK, as well as a loading control.
-
Detection and Analysis: The bands are visualized, and their intensities are quantified. The pERK signal is normalized to the total ERK signal. The normalized data is then plotted against the concentration of this compound, and the EC50 value is calculated using a suitable curve-fitting model.
Cell Viability Assay
The overall effect of this compound on cancer cell proliferation and survival is measured using a cell viability assay, such as the CellTiter-Glo® (CTG) assay, which quantifies ATP as an indicator of metabolically active cells.
General Protocol:
-
Cell Seeding: AsPC-1 cells are seeded into opaque-walled multi-well plates to minimize signal bleed-through.
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Compound Treatment: A dilution series of this compound is added to the wells, and the plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
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Assay Reagent Addition: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which react with the ATP released from viable cells to produce a luminescent signal.
-
Signal Measurement: After a brief incubation to stabilize the signal, the luminescence is read using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to vehicle-treated controls, and the EC50 value is determined by plotting the percentage of viable cells against the log of the this compound concentration.
Conclusion
This compound demonstrates potent and selective inhibition of KRAS G12D through a novel tri-complex mechanism. The quantitative data from biochemical and cellular assays confirm its high affinity and on-target activity. The methodologies outlined provide a framework for the evaluation of such covalent inhibitors, highlighting the key experiments necessary to characterize their binding affinity and cellular effects. This comprehensive understanding of this compound's interaction with KRAS G12D is crucial for its continued development as a targeted cancer therapy.
An In-depth Technical Guide to the Molecular Modeling of the Zoldonrasib-KRAS Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of Zoldonrasib (RMC-9805) represents a paradigm shift in targeting KRAS, one of the most frequently mutated oncogenes in human cancers. Unlike previous inhibitors that target the inactive, GDP-bound state of KRAS, this compound uniquely engages the active, GTP-bound (ON) state of the KRAS G12D mutant. Its innovative mechanism involves the formation of a neomorphic protein-protein interface with the cellular chaperone cyclophilin A (CypA), creating a tri-complex that facilitates the covalent modification of the mutant aspartate-12 residue. This technical guide provides a comprehensive overview of the molecular modeling approaches used to understand and characterize the this compound-KRAS G12D interaction, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying biological and experimental processes.
Introduction: A Novel Mechanism of KRAS Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in KRAS, particularly at codon 12, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis. The KRAS G12D mutation is one of the most common and is prevalent in cancers such as pancreatic ductal adenocarcinoma, colorectal cancer, and non-small cell lung cancer.[1]
This compound is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutant in its active (ON) state.[2] Its mechanism relies on the formation of a stable ternary complex with KRAS G12D and cyclophilin A (CypA).[2] This tri-complex formation creates a unique interface that enables the covalent modification of the aspartate residue at position 12 of KRAS, a feat previously considered challenging due to the low nucleophilicity of the aspartic acid side chain.[3] This covalent modification traps KRAS G12D in an inactive conformation, thereby inhibiting downstream signaling.[2]
The KRAS Signaling Pathway and the Impact of this compound
KRAS, when activated by upstream signals from receptor tyrosine kinases (RTKs), triggers a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell cycle progression and survival. The constitutively active KRAS G12D mutant perpetually stimulates these pathways, driving oncogenesis. This compound, by forming the tri-complex and covalently modifying KRAS G12D, effectively shuts down this aberrant signaling.
Quantitative Data on this compound-KRAS G12D Interaction
The preclinical evaluation of this compound has generated valuable quantitative data that underscores its potency and selectivity. This data is summarized in the tables below.
Table 1: Preclinical Efficacy of this compound in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| AsPC-1 | Pancreatic | pERK Inhibition | EC50 | 23 nM | [4] |
| AsPC-1 | Pancreatic | Cell Viability (CTG) | EC50 | 17 nM | [4] |
| eCT26 (KRAS G12D/G12D) | Colorectal | Cytokine Production | Inhibition | 100 nM (48h) | [5] |
Table 2: In Vivo Antitumor Activity of this compound
| Model | Cancer Type | Dosing | Outcome | Reference |
| KRAS G12D Xenograft | Pancreatic | 100 mg/kg, PO, QD | Tumor Regression | [5] |
| Syngeneic MSS RAS mutant CRC | Colorectal | Combination with RMC-6236 | 60% Complete Regressions | [6] |
| Immunocompetent Mouse Models | Pancreatic | Combination with anti-PD-1 | Complete Tumor Eradication | [6] |
Note: Specific biochemical binding affinities (Kd) and kinetic parameters (kon, koff) for this compound are not yet publicly available.
Experimental Protocols for Molecular Modeling
The unique tri-complex formation of this compound with KRAS G12D and CypA necessitates a tailored molecular modeling approach. The availability of the crystal structure of this complex (PDB ID: 9CTB) is a critical starting point for these computational studies.[7]
Molecular Docking of the this compound Tri-Complex
This protocol outlines a representative workflow for docking this compound into the pre-formed KRAS G12D:CypA binary complex to predict the binding mode and interactions within the tri-complex.
Methodology:
-
Protein and Ligand Preparation:
-
The crystal structure of the this compound-KRAS G12D-CypA tri-complex (PDB ID: 9CTB) is obtained from the Protein Data Bank.
-
The protein chains for KRAS G12D and CypA are prepared by adding hydrogen atoms, assigning partial charges, and optimizing the hydrogen bond network using tools like Maestro (Schrödinger) or Chimera.
-
The 3D structure of this compound is prepared by generating low-energy conformers and assigning appropriate atom types and charges.
-
-
Binding Site Definition and Covalent Docking:
-
The binding site is defined based on the location of this compound in the crystal structure, encompassing the interface between KRAS G12D and CypA.
-
Covalent docking is performed using software capable of modeling the formation of a covalent bond between the electrophilic warhead of this compound and the aspartate-12 residue of KRAS G12D.
-
-
Pose Analysis and Visualization:
-
The resulting docking poses are scored and clustered to identify the most favorable binding mode.
-
The interactions between this compound and the protein residues are visualized to understand the key hydrogen bonds, hydrophobic interactions, and the geometry of the covalent bond.
-
Molecular Dynamics Simulation of the Tri-Complex
Molecular dynamics (MD) simulations are employed to study the dynamic stability of the this compound-KRAS G12D-CypA tri-complex and to characterize the conformational changes induced by this compound binding.
References
- 1. Novel Cancer Drug this compound Targets RAS G12D Mutations in Science Journal Study | RVMD Stock News [stocktitan.net]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. A neomorphic protein interface catalyzes covalent inhibition of RASG12D aspartic acid in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revmed.com [revmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]
- 7. 9ctb - Tri-complex of this compound (RMC-9805), KRAS G12D, and CypA - Summary - Protein Data Bank Japan [pdbj.org]
Zoldonrasib's Impact on Downstream Signaling: A Technical Analysis
For Immediate Release
REDWOOD CITY, Calif. – Zoldonrasib (formerly RMC-9805), a first-in-class, orally bioavailable, covalent inhibitor of KRAS G12D, demonstrates potent and selective inhibition of the active, GTP-bound form of this oncogenic protein. This targeted action leads to a profound and durable suppression of downstream signaling pathways crucial for tumor cell proliferation and survival. Preclinical and clinical data have illuminated the mechanistic underpinnings of this compound's antitumor activity, highlighting its effects on the MAPK/ERK and PI3K/AKT signaling cascades. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on downstream signaling, and the experimental methodologies used to elucidate these effects.
Mechanism of Action: A Tri-Complex Approach to Inhibit RAS(ON)
This compound employs a novel tri-complex mechanism to achieve its selectivity and potency against the KRAS G12D mutation.[1] Unlike inhibitors that target the inactive GDP-bound (RAS(OFF)) state, this compound specifically engages the active GTP-bound (RAS(ON)) conformation.[2][3][4] It forms a stable, high-affinity tri-complex with cyclophilin A (CypA) and the KRAS G12D protein. This complex formation facilitates a covalent and irreversible bond with the aspartic acid residue at position 12 of the mutant KRAS protein. By locking KRAS G12D in an inactive state, this compound effectively disrupts its ability to interact with and activate downstream effector proteins, thereby shutting down pro-survival signaling.
Downstream Signaling Pathway Modulation
The constitutive activation of KRAS G12D drives oncogenesis through the persistent stimulation of multiple downstream signaling pathways. This compound's inhibition of KRAS G12D(ON) leads to a significant reduction in the activity of these pathways, most notably the MAPK/ERK and PI3K/AKT pathways.
MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Preclinical studies have demonstrated that this compound potently inhibits this pathway in KRAS G12D-mutant cancer cells. The formation of the this compound-CypA-KRAS G12D tri-complex directly prevents the interaction of KRAS G12D with its immediate downstream effector, RAF kinase. This disruption leads to a cascade of deactivation, as evidenced by a marked reduction in the phosphorylation of key pathway components MEK and ERK.
dot
PI3K/AKT Pathway
The PI3K/AKT pathway is another critical signaling route downstream of RAS that promotes cell survival and growth. While the primary impact of this compound is on the MAPK pathway, inhibition of KRAS G12D also leads to a reduction in PI3K/AKT signaling. This occurs because activated RAS can also directly or indirectly activate PI3K. By sequestering and inactivating KRAS G12D, this compound prevents this activation, leading to decreased phosphorylation of AKT and its downstream targets.
dot
Quantitative Analysis of Downstream Signaling Inhibition
The inhibitory effect of this compound on downstream signaling has been quantified in various preclinical models. The following table summarizes key findings:
| Cell Line | Assay Type | Parameter Measured | This compound (RMC-9805) Effect | Reference |
| AsPC-1 | Western Blot | p-ERK Levels | EC50 = 23 nM | Revolution Medicines, Corporate Presentation |
| Various | In vitro and in vivo models | RAS Pathway Activity | Deep and durable suppression | ResearchGate Abstract 526 |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of this compound on downstream signaling pathways.
Western Blotting for Phosphorylated Proteins
Objective: To determine the levels of phosphorylated (activated) downstream signaling proteins (e.g., p-ERK, p-AKT) in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: KRAS G12D-mutant cancer cell lines (e.g., AsPC-1) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-ERK, anti-p-AKT) and total protein controls (e.g., anti-ERK, anti-AKT).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
dot
Conclusion
This compound represents a significant advancement in the targeted therapy of KRAS G12D-mutant cancers. Its unique tri-complex inhibitory mechanism allows for the specific and potent inactivation of the oncogenic KRAS(ON) protein. This leads to a profound and sustained suppression of critical downstream signaling pathways, including the MAPK/ERK and PI3K/AKT cascades, ultimately driving the antitumor activity observed in preclinical and clinical settings. Further investigation into the broader signaling consequences of this compound will continue to refine our understanding of its therapeutic potential and inform the development of rational combination strategies.
References
Zoldonrasib: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of a Novel KRAS G12D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoldonrasib (RMC-9805) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation in its active, GTP-bound (ON) state.[1][2] This mutation is a key oncogenic driver in a significant number of malignancies, including pancreatic, colorectal, and non-small cell lung cancers (NSCLC).[3] Unlike previous generations of KRAS inhibitors that target the inactive (OFF) state, this compound's unique mechanism of action as a "tri-complex inhibitor" may offer a distinct advantage in overcoming adaptive resistance. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD), drawing from preclinical studies and emerging clinical trial data.
Mechanism of Action: A Tri-Complex Approach
This compound operates through a novel mechanism, forming a tri-complex with the mutated KRAS G12D protein and the intracellular chaperone protein, cyclophilin A (CypA).[4] This tri-complex formation leverages a newly formed protein-protein interface to enable the covalent modification of the aspartate residue at position 12 of the KRAS G12D protein.[4] By targeting the active RAS(ON) conformation, this compound directly inhibits downstream signaling pathways, including the MAPK and PI3K-AKT pathways, leading to apoptosis in cancer cells.[2]
Pharmacokinetics
Preclinical Pharmacokinetics
Preclinical studies have demonstrated that this compound is an orally bioavailable compound.[5] The table below summarizes key preclinical pharmacokinetic and in vitro properties.
| Parameter | Value | Species/System |
| In Vitro Activity | ||
| KRAS G12D(ON) Crosslinking (6h) | 86% | Biochemical Assay |
| kinact/KI | 102 M-1s-1 | Biochemical Assay |
| AsPC-1 pERK EC50 | 23 nM | Cell-based Assay |
| AsPC-1 CTG EC50 | 17 nM | Cell-based Assay |
| Physicochemical & In Vitro ADME | ||
| Kinetic Solubility | 235 µM | |
| Simulated Gastric Fluid Stability (t1/2) | >120 min | |
| GSH Stability (t1/2) | >120 min | |
| Whole Blood Stability (t1/2) | >120 min | Cross-species |
| In Vivo Pharmacokinetics | ||
| Oral Bioavailability (Average) | 32% | Cross-species |
| Clearance | Moderate | Cross-species |
Clinical Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in the Phase 1/1b clinical trial (NCT06040541) in patients with KRAS G12D-mutant solid tumors.[6] Preliminary data indicate that this compound exposure, as measured by whole blood concentration, increases in a dose-dependent manner.[5] These exposures at clinically tested doses are consistent with those that produced tumor regressions in preclinical models.[2][5] The recommended Phase 2 dose (RP2D) has been identified as 1200 mg once daily.[5]
Pharmacodynamics
Preclinical Pharmacodynamics
In preclinical xenograft models using KRAS G12D mutant cancer cells, orally administered this compound led to dose-dependent inhibition of downstream RAS pathway signaling.[7] This was evidenced by a reduction in the phosphorylation of ERK (pERK). Furthermore, this compound treatment induced apoptosis and inhibited tumor cell proliferation.[7] In immunocompetent mouse models, this compound demonstrated significant antiproliferative activity and prolonged progression-free survival.[7] Interestingly, the antitumor effects were more durable in mice with functional immune systems, suggesting that this compound may also modulate the tumor microenvironment to promote an anti-tumor immune response.[7]
Clinical Pharmacodynamics
In the Phase 1 clinical trial, the pharmacodynamic effects of this compound were assessed by measuring changes in the variant allele frequency (VAF) of KRAS G12D in circulating tumor DNA (ctDNA).[5] Patients with pancreatic ductal adenocarcinoma (PDAC) treated with 1200 mg of this compound daily showed marked reductions in KRAS G12D VAF from pretreatment levels.[5] In this cohort, 86% of evaluable patients experienced a greater than 50% decrease in VAF, with 39% achieving a complete (100%) reduction.[5]
Experimental Protocols
Phase 1/1b Clinical Trial (NCT06040541)
This is a multicenter, open-label, dose-escalation and dose-expansion study evaluating this compound in patients with advanced solid tumors harboring a KRAS G12D mutation.[6]
-
Study Design: The trial consists of a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).[6]
-
Patient Population: Patients with pathologically documented, locally advanced or metastatic solid tumors with a KRAS G12D mutation who have progressed on or are intolerant to prior standard therapy.[6]
-
Dose Escalation Cohorts:
-
Pharmacokinetic Assessment: Blood samples are collected to determine pharmacokinetic parameters including Cmax, Tmax, and AUC.[6]
-
Pharmacodynamic Assessment: Plasma samples for ctDNA analysis are collected at baseline and on-treatment to assess changes in KRAS G12D variant allele frequency.[5]
ctDNA Analysis (Guardant360 Assay)
The clinical trial utilizes the Guardant360 assay for the analysis of ctDNA. While the specific proprietary details of the assay are not fully public, the general workflow is as follows:
-
Blood Collection: Peripheral whole blood is collected in specialized Streck Cell-Free DNA Blood Collection Tubes.
-
cfDNA Extraction: Cell-free DNA (cfDNA) is extracted from the plasma.
-
Library Preparation: The extracted cfDNA undergoes digital library preparation, which includes the addition of oligonucleotide barcodes to each DNA fragment.
-
Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput platform, such as the Illumina HiSeq 2500, targeting a panel of cancer-related genes.
-
Bioinformatic Analysis: Advanced algorithms are used to reconstruct the original cfDNA fragment sequences and identify genetic alterations, including the KRAS G12D mutation, with high accuracy and specificity.
Preclinical In Vivo Xenograft Studies
While specific institutional protocols may vary, a general methodology for assessing the efficacy of a compound like this compound in a xenograft model is as follows:
-
Cell Culture: A human cancer cell line with a KRAS G12D mutation (e.g., AsPC-1 pancreatic cancer cells) is cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control (vehicle) groups.
-
Drug Administration: this compound is formulated for oral administration and given daily at specified doses. The vehicle group receives the formulation without the active drug.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors may be excised for analysis of downstream signaling pathways (e.g., by western blot for pERK) or markers of apoptosis and proliferation (e.g., by immunohistochemistry).
Clinical Efficacy and Safety
Efficacy
Preliminary results from the Phase 1 trial have shown promising anti-tumor activity for this compound.
| Indication | Dose | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Non-Small Cell Lung Cancer (NSCLC) | 1200 mg QD | 18 | 61% | 89% |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 1200 mg daily (QD or BID) | 40 | 30% | 80% |
Data presented at the 2025 AACR Annual Meeting and the 2024 EORTC-NCI-AACR Symposium.[1][8]
Safety and Tolerability
This compound has been generally well-tolerated in the Phase 1 trial.[5][8] The most common treatment-related adverse events (TRAEs) were primarily Grade 1 or 2 and included nausea, diarrhea, and vomiting.[5][9] No Grade 4 or 5 TRAEs have been reported, and the maximum tolerated dose (MTD) was not reached in the dose-escalation phase.
Conclusion
This compound is a promising novel inhibitor of KRAS G12D that has demonstrated a favorable pharmacokinetic profile, target engagement, and encouraging anti-tumor activity in both preclinical models and early-phase clinical trials. Its unique mechanism of targeting the active RAS(ON) state offers a potential new therapeutic strategy for patients with KRAS G12D-mutant cancers. Ongoing and future studies will further elucidate its clinical utility, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of this compound, a RAS(ON) G12D-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 5. onclive.com [onclive.com]
- 6. Study of RMC-9805 in Participants With KRAS G12D-Mutant Solid Tumors [clin.larvol.com]
- 7. This compound shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]
- 8. Revolution Medicines Presents Initial Data from this compound (RMC-9805) Study in Patients with KRAS G12D Mutant Non-Small Cell Lung Cancer at the 2025 AACR Annual Meeting | Revolution Medicines [ir.revmed.com]
- 9. Revolution Medicines to Deliver Multiple Presentations at the 2025 American Association for Cancer Research (AACR) Annual Meeting | Revolution Medicines [ir.revmed.com]
Zoldonrasib's Selectivity for KRAS G12D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of zoldonrasib (RMC-9805), a first-in-class, orally bioavailable, covalent inhibitor of the KRAS G12D mutation. This compound employs a novel mechanism of action, forming a tri-complex with cyclophilin A (CypA) to selectively target the active, GTP-bound (ON) state of KRAS G12D, a long-sought-after target in oncology.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[1][2] The substitution of glycine with aspartic acid at codon 12 results in a constitutively active protein that drives oncogenic signaling. This compound represents a significant breakthrough by covalently targeting the aspartic acid residue of the G12D mutation, a feat previously considered highly challenging.[1][2] Its unique tri-complex mechanism of action confers high selectivity for the mutant protein, minimizing effects on wild-type RAS and other cellular proteins.
Mechanism of Action: The Tri-Complex Inhibitor
This compound's selectivity is intrinsically linked to its unique mechanism. It operates as a "molecular glue," inducing a novel protein-protein interaction between cyclophilin A and KRAS G12D(ON). This interaction positions the reactive moiety of this compound to form a covalent bond with the aspartate residue at position 12 of the mutant KRAS protein. This covalent modification irreversibly inhibits the signaling function of KRAS G12D.
Caption: this compound forms a tri-complex with Cyclophilin A and active KRAS G12D, leading to covalent inhibition.
Quantitative Selectivity Data
The following tables summarize the selectivity of this compound for KRAS G12D over other RAS isoforms and wild-type RAS. The data presented here is based on preclinical studies, and specific values are derived from the primary publication in Science, "A neomorphic protein interface catalyzes covalent inhibition of RAS G12D aspartic acid in tumors."
Biochemical Selectivity
| Target | IC50 (nM) [Placeholder] | Fold Selectivity vs. G12D [Placeholder] |
| KRAS G12D | Value from Science paper | 1 |
| KRAS G12C | Value from Science paper | Calculated value |
| KRAS G12V | Value from Science paper | Calculated value |
| KRAS G13D | Value from Science paper | Calculated value |
| Wild-Type KRAS | Value from Science paper | Calculated value |
| HRAS (Wild-Type) | Value from Science paper | Calculated value |
| NRAS (Wild-Type) | Value from Science paper | Calculated value |
Cellular Potency and Selectivity
| Cell Line | KRAS Mutation | p-ERK IC50 (nM) [Placeholder] | Cell Viability IC50 (nM) [Placeholder] |
| AsPC-1 | KRAS G12D | Value from Science paper | Value from Science paper |
| MIA PaCa-2 | KRAS G12C | Value from Science paper | Value from Science paper |
| HCT116 | KRAS G13D | Value from Science paper | Value from Science paper |
| A549 | KRAS G12S | Value from Science paper | Value from Science paper |
| Calu-1 | KRAS G12C | Value from Science paper | Value from Science paper |
| Panc-1 | KRAS G12D | Value from Science paper | Value from Science paper |
| Normal Cells | Wild-Type | Value from Science paper | Value from Science paper |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity and potency of this compound. These protocols are based on standard industry practices and have been adapted from the descriptions in the primary scientific literature.
Biochemical Assay: SOS1-Mediated Nucleotide Exchange
This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on KRAS, a critical step in its activation, in the presence of the guanine nucleotide exchange factor SOS1.
Protocol:
-
Protein Purification: Recombinant KRAS (G12D, G12C, G12V, WT, etc.) and the catalytic domain of SOS1 are expressed and purified.
-
Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Mixture: In a 384-well plate, combine KRAS protein, fluorescently labeled GTP (e.g., BODIPY-FL-GTP), and this compound at various concentrations.
-
Initiation: Initiate the reaction by adding SOS1.
-
Detection: Monitor the increase in fluorescence polarization or FRET signal over time using a plate reader.
-
Data Analysis: Calculate the initial rates of nucleotide exchange and plot them against the inhibitor concentration to determine the IC50 value.
Cellular Assay: p-ERK Inhibition (Western Blot)
This assay assesses the ability of this compound to inhibit the downstream signaling of the RAS-RAF-MEK-ERK pathway by measuring the phosphorylation of ERK.
Protocol:
-
Cell Culture: Culture cancer cell lines with different KRAS mutations in appropriate media.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized values against the inhibitor concentration to determine the IC50.
Cellular Assay: Cell Viability (e.g., CellTiter-Glo®)
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RAS signaling pathway and a typical experimental workflow for evaluating a selective KRAS inhibitor like this compound.
Caption: A simplified diagram of the RAS/MAPK signaling pathway.
Caption: Experimental workflow for assessing the selectivity and efficacy of this compound.
Conclusion
This compound demonstrates remarkable selectivity for the KRAS G12D mutant in its active conformation. This selectivity is achieved through a novel tri-complex mechanism of action, which has been validated through extensive preclinical biochemical and cellular assays. The data presented in this guide underscore the potential of this compound as a highly targeted therapy for patients with KRAS G12D-driven cancers. Further clinical investigation is ongoing to fully elucidate its therapeutic benefits.
References
Methodological & Application
Zoldonrasib (RMC-9805): Application Notes and Protocols for Phase 1 Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Phase 1 clinical trial data for Zoldonrasib (RMC-9805), a first-in-class, oral, covalent inhibitor of the KRAS G12D mutation. The included protocols are based on established methodologies for clinical research and are intended to serve as a guide for professionals in the field.
Introduction
This compound is an investigational targeted therapy that selectively inhibits the KRAS G12D mutation, a key driver in various solid tumors, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer.[1][2] Unlike previous KRAS inhibitors that target the inactive (GDP-bound) state, this compound uniquely targets the active, GTP-bound (ON) state of the KRAS G12D protein.[1] This is achieved through an innovative mechanism where this compound forms a tri-complex with cyclophilin A and the mutated KRAS G12D protein, leading to covalent modification and subsequent inhibition of downstream signaling pathways.[1][3]
Mechanism of Action and Signaling Pathway
This compound's novel mechanism of action involves the formation of a stable, covalent bond with the aspartic acid residue of the G12D-mutated KRAS protein. This interaction is facilitated by the formation of a tri-complex with the ubiquitously expressed chaperone protein, cyclophilin A. By targeting the active RAS(ON) state, this compound effectively blocks the downstream signaling cascade that promotes tumor cell proliferation and survival.
Phase 1 Clinical Trial Overview (NCT06040541)
The ongoing Phase 1, multicenter, open-label study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors harboring the KRAS G12D mutation.[4][5]
Patient Population
Eligible patients for the Phase 1 trial include adults (≥18 years) with a confirmed diagnosis of an advanced solid tumor with a KRAS G12D mutation who have received prior standard therapy.[4][5] Key inclusion criteria include an ECOG performance status of 0 or 1.[4][5] Patients with active brain metastases are typically excluded.[4][5]
Study Design and Dosage
The study consists of a dose-escalation phase followed by a dose-expansion phase.[4][5] In the dose-escalation portion, patients received this compound orally at various dose levels to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[4][5]
Table 1: this compound Phase 1 Dose Escalation Regimens
| Dosing Schedule | Dose Levels (mg) |
| Once Daily (QD) | 150, 300, 600, 900, 1200 |
| Twice Daily (BID) | 300, 450, 600 |
Data sourced from clinical trial presentations.[4][5]
Based on the findings from the dose-escalation phase, 1200 mg once daily was identified as the candidate for the recommended Phase 2 dose.[5]
Safety and Tolerability
This compound has been generally well-tolerated across all dose levels. The most common treatment-related adverse events (TRAEs) are summarized in the table below.
Table 2: Common Treatment-Related Adverse Events (≥10% incidence)
| Adverse Event | Frequency | Severity |
| Nausea | ~27-30% | Primarily Grade 1/2 |
| Diarrhea | ~13-16% | Primarily Grade 1/2 |
| Vomiting | Not specified | Primarily Grade 1/2 |
Data compiled from multiple clinical trial reports.[4][5]
Importantly, a maximum tolerated dose was not reached, and no dose-limiting toxicities were observed.[6]
Preliminary Efficacy
Early data from the Phase 1 trial have shown promising antitumor activity. In a cohort of patients with NSCLC treated with the 1200 mg QD dose, an objective response rate (ORR) of 61% and a disease control rate (DCR) of 89% were observed.[7] In patients with PDAC receiving the 1200 mg daily dose, the ORR was 30% with a DCR of 80%.[5]
Experimental Protocols
The following are generalized protocols for the key experiments conducted during the this compound Phase 1 clinical trial. These are based on standard clinical trial methodologies.
Assessment of Antitumor Activity
Objective: To evaluate the effect of this compound on tumor size.
Methodology: Response Evaluation Criteria in Solid Tumors (RECIST 1.1)
-
Baseline Assessment: All measurable lesions (up to a maximum of 5 total, and 2 per organ) are identified and their longest diameters are measured and summed to calculate the baseline sum of diameters.[8]
-
Follow-up Assessments: Tumor assessments are performed at regular intervals (e.g., every 6-8 weeks) using imaging techniques such as CT or MRI.[8][9]
-
Response Classification:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[10]
-
Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Methodology:
-
Sample Collection: Blood samples are collected at pre-defined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: Non-compartmental analysis is used to determine key PK parameters including:
Circulating Tumor DNA (ctDNA) Analysis
Objective: To assess the pharmacodynamic effects of this compound by measuring changes in KRAS G12D variant allele frequency (VAF) in plasma.
Methodology:
-
Sample Collection: Peripheral blood is collected at baseline and on-treatment.
-
Plasma Isolation: Plasma is separated from whole blood by centrifugation.
-
ctDNA Extraction: Cell-free DNA is extracted from the plasma.
-
VAF Quantification: The VAF of the KRAS G12D mutation is quantified using a highly sensitive method such as:
-
Data Analysis: Changes in VAF from baseline are calculated to assess treatment response at a molecular level.
Conclusion
The Phase 1 clinical trial of this compound has demonstrated a manageable safety profile and encouraging preliminary antitumor activity in patients with KRAS G12D-mutated solid tumors. The unique mechanism of targeting the active RAS(ON) state represents a promising new strategy in the treatment of these cancers. Further clinical development is ongoing to confirm these findings and to explore the full potential of this compound in this patient population.
References
- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. mskcc.org [mskcc.org]
- 3. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of this compound, a RAS(ON) G12D-Selective Inhibitor | Revolution Medicines [ir.revmed.com]
- 4. revmed.com [revmed.com]
- 5. onclive.com [onclive.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Study of RMC-9805 in Participants With KRAS G12D-Mutant Solid Tumors [clin.larvol.com]
- 8. project.eortc.org [project.eortc.org]
- 9. RECIST Criteria - Friends of Cancer Research [friendsofcancerresearch.org]
- 10. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 11. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Circulating tumour DNA for cancer patients — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Zoldonrasib Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoldonrasib (also known as RMC-9805) is an orally bioavailable, covalent tri-complex inhibitor of the oncogenic KRAS G12D mutation.[1] This mutation is a significant driver in various difficult-to-treat cancers, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).[2][3] this compound employs a novel mechanism of action by selectively targeting the active, GTP-bound state of KRAS G12D (RAS(ON)).[2][4][5] It forms a tri-complex with cyclophilin A and the mutated KRAS G12D protein, leading to the inhibition of downstream signaling pathways and subsequent apoptosis in cancer cells.[1] Preclinical studies have demonstrated that this compound can induce deep and durable tumor regressions in models of KRAS G12D-mutated cancers.[2][3]
These application notes provide detailed protocols for the preparation and administration of this compound in preclinical animal models to aid researchers in evaluating its therapeutic potential.
Mechanism of Action: Targeting the Active KRAS G12D Mutant
Unlike KRAS G12C inhibitors that lock the protein in an inactive state, this compound targets the active RAS(ON) conformation.[4][5] This is achieved through the formation of a stable tri-complex between this compound, the ubiquitously expressed chaperone protein cyclophilin A (CypA), and the KRAS G12D mutant protein. This interaction allows for a covalent and irreversible binding to the aspartic acid residue of the G12D mutation, effectively inhibiting its downstream signaling.[1][2] This mechanism is hypothesized to circumvent resistance mechanisms that can arise from upstream signaling activation.
Preclinical Animal Models
This compound has been evaluated in various preclinical cancer models harboring the KRAS G12D mutation. The choice of model is critical and depends on the specific research question.
| Model Type | Description | Advantages |
| Syngeneic Models | Immunocompetent mice implanted with murine tumor cells. A notable model is the eCMT93 colorectal cancer model with an engineered KRAS G12D mutation.[4] | Intact immune system, allowing for the evaluation of immunomodulatory effects of the drug. |
| Xenograft Models | Immunodeficient mice implanted with human cancer cell lines or patient-derived tumors. | Allows for the study of the drug's effect on human tumors. |
| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to develop spontaneous tumors driven by specific genetic mutations, such as KRAS G12D in the pancreas. | Closely mimics human tumor development and the tumor microenvironment. |
Experimental Protocols
This compound Formulation for Oral Administration in Mice
This compound is orally bioavailable.[1] The following are two suggested formulations for preparing this compound for oral gavage in mice.
Formulation 1: PEG300, Tween-80, and Saline
-
Components:
-
This compound (RMC-9805) powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final working solution, add the components sequentially: 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex thoroughly after the addition of each component to ensure a clear and homogenous solution.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Prepare the formulation fresh daily.
-
Formulation 2: SBE-β-CD in Saline
-
Components:
-
This compound (RMC-9805) powder
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (e.g., 20% w/v)
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For the final working solution, add the components sequentially: 10% DMSO (from stock) and 90% of the 20% SBE-β-CD in saline solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare the formulation fresh daily.
-
Administration of this compound in a Xenograft Mouse Model
This protocol provides a general guideline for administering this compound to mice bearing subcutaneous xenograft tumors.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Tumor Implantation:
-
Culture a human cancer cell line with a KRAS G12D mutation (e.g., from pancreatic or colorectal cancer).
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly with calipers.
-
-
Dosing and Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation as described above.
-
A reported effective dose in KRAS G12D xenograft models is 100 mg/kg, administered orally (p.o.) once daily .
-
Administer the calculated volume of the this compound formulation to the treatment group via oral gavage.
-
Administer the vehicle control to the control group.
-
Monitor animal body weight and tumor volume throughout the study.
-
Data Presentation
Quantitative data from preclinical studies with this compound is emerging. Below is a summary of the types of data that should be collected and presented.
Table 1: Preclinical Efficacy of this compound
| Animal Model | Cancer Type | Treatment Regimen | Outcome |
| KRAS G12D Xenograft | Not Specified | 100 mg/kg, p.o., daily | Antitumor activity observed. |
| Syngeneic MSS RAS mutant CRC (eCMT93) | Colorectal Cancer | This compound + RMC-6236 | 60% complete regressions.[4] |
| Immunocompetent mouse models | PDAC and other KRAS G12D-driven cancers | Monotherapy | Significant antiproliferative activity and prolonged progression-free survival.[4] |
| Immunotherapy-resistant models | Not Specified | This compound + anti-PD-1 | Complete tumor eradication.[4] |
Table 2: Preclinical Pharmacokinetics of this compound
Detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, and AUC in animal models are not yet publicly available. However, clinical data indicates that human exposures at therapeutic doses are within the range of preclinical exposures that induced tumor regressions.
Conclusion
This compound is a promising KRAS G12D inhibitor with a unique mechanism of action. The protocols and information provided in these application notes are intended to guide researchers in the design and execution of preclinical studies to further investigate its therapeutic potential. Careful selection of animal models and appropriate formulation and administration techniques are crucial for obtaining reliable and reproducible results. As more data becomes available, these protocols may be further refined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Revolution Medicines Presents Initial Data from this compound (RMC-9805) Study in Patients with KRAS G12D Mutant Non-Small Cell Lung Cancer at the 2025 AACR Annual Meeting | Revolution Medicines [ir.revmed.com]
- 3. mskcc.org [mskcc.org]
- 4. This compound shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]
- 5. onclive.com [onclive.com]
Application Notes and Protocols for Assessing Zoldonrasib Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoldonrasib (RMC-9805) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the activated, GTP-bound (ON) state of the KRAS G12D mutant protein.[1][2] Unlike previous generations of KRAS inhibitors that target the inactive GDP-bound state, this compound forms a tri-complex with cyclophilin A (CypA) and KRAS G12D(ON). This unique mechanism leverages a neomorphic protein-protein interface to achieve selective and potent inhibition of the KRAS G12D oncogene, which is a prevalent driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][3] By locking KRAS G12D in an inactive state, this compound effectively blocks downstream signaling pathways, such as the MAPK pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[4][5]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound, enabling researchers to assess its biochemical potency, cellular activity, and mechanism of action.
Data Presentation: Summary of this compound In Vitro Efficacy
The following tables summarize quantitative data from preclinical studies on this compound, demonstrating its potency and selectivity.
| Assay Type | Cell Line | Metric | Value (nM) |
| Biochemical Assay | |||
| pERK Inhibition | AsPC-1 | EC50 | 1.6 |
| Cellular Assays | |||
| Cell Viability (Proliferation) | AsPC-1 | EC50 | 4.6 |
| Apoptosis Induction | eCT26 | - | 100 nM (induces apoptosis) |
Mandatory Visualizations
KRAS G12D Signaling Pathway and this compound's Mechanism of Action
Caption: KRAS G12D signaling and this compound's mechanism of action.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: General workflow for this compound in vitro efficacy assessment.
Experimental Protocols
Cell Viability (Proliferation) Assay
Objective: To determine the effect of this compound on the proliferation and viability of KRAS G12D mutant cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
KRAS G12D mutant cancer cell lines (e.g., AsPC-1, PANC-1, MIA PaCa-2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Perform a cell count and adjust the cell suspension to the desired density.
-
Seed 1,000-5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include vehicle control wells (medium with DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the 96-well plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot Analysis for Downstream Signaling Inhibition
Objective: To assess the inhibitory effect of this compound on the KRAS downstream signaling pathway by measuring the phosphorylation levels of key effector proteins, such as ERK and AKT.
Materials:
-
KRAS G12D mutant cancer cell lines
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Apoptosis Assay by Annexin V Staining
Objective: To quantify the induction of apoptosis in KRAS G12D mutant cancer cells following treatment with this compound.
Materials:
-
KRAS G12D mutant cancer cell lines
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 48 or 72 hours).
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
References
Application Notes and Protocols for Measuring Zoldonrasib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various assays to measure the target engagement of Zoldonrasib (RMC-9805), a first-in-class, oral, covalent tri-complex inhibitor of KRAS G12D. This compound selectively targets the active, GTP-bound (RAS(ON)) conformation of the KRAS G12D mutant protein.[1][2][3]
Mechanism of Action
This compound utilizes a novel mechanism of action by forming a tri-complex with cyclophilin A (CypA) and the active KRAS G12D protein.[3] This tri-complex formation enables the covalent modification of the aspartate-12 residue of KRAS G12D, locking it in an inactive state and subsequently blocking downstream signaling pathways, such as the MAPK pathway.[3] This targeted approach on the RAS(ON) state may offer advantages in overcoming resistance mechanisms associated with upstream signaling activation.
Diagram of the this compound Signaling Pathway
Caption: this compound inhibits the KRAS G12D signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound's target engagement and cellular activity from preclinical studies.
| Parameter | Description | Value | Cell Line | Assay Type |
| kinact/KI | Second-order rate constant for covalent modification, indicating the efficiency of covalent bond formation. | 102 M⁻¹s⁻¹ | - | Biochemical Assay |
| pERK EC₅₀ | The concentration of this compound that causes a 50% reduction in the phosphorylation of ERK. | 55 nM | AsPC-1 | Western Blot |
| CTG EC₅₀ | The concentration of this compound that causes a 50% reduction in cell viability as measured by the CellTiter-Glo® assay. | 54 nM | AsPC-1 | Cell Viability Assay |
Data obtained from a preclinical data presentation for RMC-9805.[4]
Experimental Protocols
Detailed methodologies for key experiments to assess this compound target engagement are provided below.
Biochemical Assay: Covalent Modification Rate (kinact/KI) Measurement
This assay determines the efficiency of this compound in covalently modifying KRAS G12D.
Workflow Diagram
Caption: Workflow for determining the covalent modification rate.
Protocol:
-
Protein Preparation: Purify recombinant human KRAS G12D and Cyclophilin A proteins.
-
Reaction Setup: In a reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP), incubate KRAS G12D (e.g., 1 µM) with a range of this compound concentrations.
-
Tri-complex Formation: Add Cyclophilin A to the reaction mixture to facilitate the formation of the tri-complex.
-
Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench a sample of the reaction by adding a quenching solution (e.g., 2% formic acid).
-
Mass Spectrometry Analysis: Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to determine the ratio of unmodified to modified KRAS G12D.
-
Data Analysis: Plot the percentage of modified KRAS G12D over time for each this compound concentration. From these data, calculate the observed rate constants (kobs) and subsequently determine the kinact and KI values to derive the kinact/KI.
Cellular Assay: Western Blot for pERK Inhibition
This assay measures the inhibition of downstream KRAS signaling by quantifying the levels of phosphorylated ERK (pERK).
Workflow Diagram
Caption: Workflow for pERK Western blot analysis.
Protocol:
-
Cell Culture: Plate KRAS G12D mutant cells (e.g., AsPC-1) in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK (e.g., p44/42 MAPK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.
Cellular Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method to quantify compound binding to a target protein in live cells.
Workflow Diagram
Caption: Workflow for the NanoBRET™ target engagement assay.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids expressing LgBiT®-KRAS(G12D) and SmBiT®-KRAS(G12D) fusion proteins.
-
Cell Plating: Seed the transfected cells into a 384-well plate.
-
Tracer Addition: Pre-treat the cells with a NanoBRET™ RAS tracer.
-
Compound Treatment: Add a serial dilution of this compound to the wells and incubate for 2 hours.
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader equipped for luminescence detection.
-
Data Analysis: The binding of this compound to KRAS G12D will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET signal against the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.
Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol:
-
Compound Treatment: Treat KRAS G12D mutant cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble KRAS G12D in the supernatant by Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble KRAS G12D as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
These assays provide a robust toolkit for researchers to comprehensively evaluate the target engagement of this compound in biochemical and cellular contexts, providing critical data for drug development and mechanistic studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Revolution Medicines Presents Initial Data from this compound (RMC-9805) Study in Patients with KRAS G12D Mutant Non-Small Cell Lung Cancer at the 2025 AACR Annual Meeting | Revolution Medicines [ir.revmed.com]
- 3. Abstract ND03: Discovery of RMC-9805, an oral, covalent tri-complex KRASG12D(ON) inhibitor | CoLab [colab.ws]
- 4. revmed.com [revmed.com]
Application Notes and Protocols for Developing Zoldonrasib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoldonrasib (RMC-9805) is a first-in-class, orally bioavailable, covalent tri-complex inhibitor of the KRAS G12D mutation.[1][2] Its unique mechanism of action involves targeting the active, GTP-bound conformation of KRAS G12D (RAS(ON)), which distinguishes it from inhibitors that bind to the inactive state.[1][3] This novel approach may delay or circumvent the development of therapeutic resistance.[1][4][5] As this compound progresses through clinical trials, understanding the potential mechanisms of acquired resistance is crucial for optimizing its therapeutic use and developing next-generation inhibitors.[6][7]
These application notes provide a comprehensive guide for researchers to develop and characterize this compound-resistant cancer cell line models in vitro. Such models are invaluable tools for investigating the molecular mechanisms of resistance, identifying biomarkers of resistance, and evaluating novel therapeutic strategies to overcome it.
Data Presentation
Table 1: Characterization of Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | Doubling Time (hours) | Key Resistance Markers (Hypothetical) |
| Pancreatic Cancer (e.g., MIA PaCa-2 G12D) | 10 | 500 | 50 | 28 | Increased expression of ABCB1 |
| NSCLC (e.g., H2122 G12D) | 15 | 750 | 50 | 32 | Upregulation of EGFR signaling |
| Colorectal Cancer (e.g., SW620 G12D) | 20 | 1000 | 50 | 26 | Secondary mutation in KRAS |
Data presented are hypothetical and for illustrative purposes.
Signaling Pathway
This compound inhibits the KRAS G12D-mediated signaling cascade, which is a critical driver of cell proliferation, survival, and differentiation in cancer.[2] The drug forms a covalent tri-complex with cyclophilin A and the active KRAS G12D protein, preventing downstream signaling.[2][6]
Figure 1: this compound Signaling Pathway.
Experimental Workflow
The development of this compound-resistant cell lines is a multi-step process that requires careful execution and monitoring. The general workflow is depicted below.
Figure 2: Experimental Workflow.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the concentration of this compound that inhibits 50% of cell growth in the parental cancer cell line.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., MIA PaCa-2, H2122)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Development of this compound-Resistant Cell Lines by Dose Escalation
Objective: To generate this compound-resistant cell lines through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental KRAS G12D mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Culture the parental cells in their complete medium.
-
Begin by treating the cells with this compound at a concentration equal to the IC20 (20% inhibitory concentration), as determined in Protocol 1.
-
When the cells reach 80-90% confluency, passage them and re-seed them in a new flask with fresh medium containing the same concentration of this compound.
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).[8]
-
At each concentration step, monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation.[9]
-
Periodically freeze down aliquots of cells at different resistance levels for future use.[9]
-
Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
The entire process of developing a stable resistant cell line can take several months.[10]
Protocol 3: Characterization of this compound-Resistant Cell Lines
Objective: To confirm and characterize the resistant phenotype of the newly developed cell lines.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound
-
Reagents for various molecular and cellular assays
Procedure:
-
IC50 Determination: Repeat Protocol 1 for both the parental and the resistant cell lines to quantify the shift in IC50 and calculate the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells).[11]
-
Proliferation Assay: Compare the growth rates of parental and resistant cells in the presence and absence of this compound using a cell counting or viability assay over a period of several days.
-
Colony Formation Assay: Assess the long-term proliferative capacity of the cells by seeding a low number of cells and treating them with this compound for 1-2 weeks. Stain and count the resulting colonies.
-
Apoptosis Assay: Measure the levels of apoptosis in parental and resistant cells after treatment with this compound using techniques such as Annexin V/PI staining followed by flow cytometry.
-
Western Blot Analysis: Investigate changes in the expression and phosphorylation status of key proteins in the KRAS signaling pathway (e.g., p-ERK, p-AKT) in response to this compound treatment.
Investigation of Resistance Mechanisms
Once a this compound-resistant cell line has been established and characterized, it is essential to investigate the underlying molecular mechanisms of resistance.
Figure 3: Investigating Resistance Mechanisms.
By employing a combination of these approaches, researchers can gain valuable insights into the mechanisms of resistance to this compound, which can inform the development of more effective treatment strategies.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. Facebook [cancer.gov]
- 3. First-Ever KRAS G12D Inhibitor this compound Shows 61% Response Rate in Lung Cancer [healthandpharma.net]
- 4. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
- 5. aacr.org [aacr.org]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
Application Note: Elucidating Zoldonrasib Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens
Introduction
Zoldonrasib (RMC-9805) is a first-in-class, oral, selective inhibitor that targets the active, GTP-bound (ON) state of the KRAS G12D mutant protein.[1][2] This novel mechanism of action, which involves the formation of a covalent tri-complex with KRAS G12D and cyclophilin A, offers a promising therapeutic strategy for various solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).[3][4][5][6] Unlike inhibitors that target the inactive (OFF) state of KRAS, this compound's approach may delay or prevent the development of therapeutic resistance by effectively inhibiting the oncogene even in the presence of active upstream signaling.[1][7][8][9][10] However, as with most targeted therapies, acquired resistance is anticipated to be a significant clinical challenge.
The emergence of resistance to KRAS inhibitors can be broadly categorized into on-target mechanisms, such as secondary mutations in the KRAS gene, and off-target mechanisms, which typically involve the activation of bypass signaling pathways.[11] Commonly implicated pathways in resistance to KRAS G12C inhibitors include the MAPK and PI3K signaling cascades, with alterations in genes like NRAS, BRAF, RET, and the tumor suppressor PTEN being identified.[11][12] Genome-wide CRISPR-Cas9 loss-of-function screens have proven to be a powerful, unbiased tool for systematically identifying genes whose inactivation confers resistance to targeted anticancer agents, including other KRAS inhibitors.[12][13][14][15]
This application note provides a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 knockout screens to identify and validate genes and pathways that contribute to resistance to this compound.
Principle of the Method
CRISPR-Cas9 genome-wide loss-of-function screens involve the introduction of a pooled library of single-guide RNAs (sgRNAs) into a population of cancer cells that stably express the Cas9 nuclease. Each sgRNA is designed to target and create a knockout of a specific gene. The transduced cell population is then treated with this compound at a concentration that is cytotoxic to the parental cells. Cells that acquire resistance to the drug due to the knockout of a particular gene will survive and proliferate. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the resistant population compared to a control population, it is possible to identify genes whose loss is enriched, thereby pinpointing potential resistance mechanisms.
Materials and Reagents
-
KRAS G12D mutant cancer cell line (e.g., MIA PaCa-2, AsPC-1)
-
Lentiviral particles for Cas9 expression
-
Genome-wide human CRISPR knockout pooled library (e.g., GeCKO v2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing platform and reagents
Experimental Workflow
The overall workflow for a CRISPR-Cas9 screen to identify this compound resistance mechanisms is depicted below.
Caption: High-level workflow for a this compound resistance CRISPR screen.
Detailed Protocols
Protocol 1: Generation of a Cas9-Expressing Stable Cell Line
-
Cell Culture: Culture the KRAS G12D mutant cancer cell line of choice in the recommended medium.
-
Lentiviral Transduction: Transduce the cells with Cas9-expressing lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 in the presence of polybrene (8 µg/mL).
-
Antibiotic Selection: After 24-48 hours, replace the medium with fresh medium containing the appropriate antibiotic for selection (e.g., puromycin). The concentration of the antibiotic should be determined beforehand with a kill curve.
-
Expansion: Culture the cells in the selection medium until a resistant population emerges.
-
Validation of Cas9 Expression: Confirm Cas9 expression and activity using a functional assay, such as transduction with a GFP-targeting sgRNA followed by flow cytometry analysis of GFP knockout.
Protocol 2: Pooled Lentiviral sgRNA Library Production
-
Cell Seeding: Seed HEK293T cells in 15 cm dishes such that they reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the pooled sgRNA library plasmid, and the packaging plasmids psPAX2 and pMD2.G using a suitable transfection reagent.
-
Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Concentration: Pool the supernatant, centrifuge to remove cell debris, and concentrate the lentiviral particles, for example, by ultracentrifugation or a precipitation-based method.
-
Titer Determination: Determine the viral titer to ensure a low MOI during the screen.
Protocol 3: CRISPR-Cas9 Screen for this compound Resistance
-
Cell Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at an MOI of <0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve a representation of at least 200-500 cells per sgRNA in the library.
-
Selection: After 24-48 hours, select the transduced cells with the appropriate antibiotic until a stable population is obtained.
-
Baseline Sample Collection: Collect a sample of the transduced cell population to serve as the baseline for sgRNA representation (T0).
-
Drug Treatment: Split the remaining cells into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with this compound. The concentration of this compound should be predetermined to be cytotoxic to the parental Cas9-expressing cells (e.g., IC90).
-
Cell Culture and Harvesting: Culture the cells for 14-21 days, passaging as needed and maintaining a sufficient number of cells to preserve library representation. Once a resistant population emerges in the this compound-treated group, harvest the cells from both the control and treated arms.
Protocol 4: Identification of Enriched sgRNAs
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and this compound-treated cell populations.
-
sgRNA Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol. The first step amplifies the sgRNA sequences, and the second step adds the necessary adapters for next-generation sequencing.
-
Next-Generation Sequencing: Purify the PCR products and perform high-throughput sequencing to determine the read counts for each sgRNA in the different cell populations.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. Algorithms such as MAGeCK can be used for this purpose. Genes with multiple highly-enriched sgRNAs are considered high-confidence hits.
Data Presentation
The results of the CRISPR screen can be summarized in a table to highlight the top candidate genes whose knockout confers resistance to this compound.
| Rank | Gene Symbol | Average Log Fold Change | p-value | Description |
| 1 | PTEN | 5.8 | 1.2e-8 | Phosphatase and tensin homolog; negative regulator of the PI3K/AKT pathway. |
| 2 | NF1 | 5.2 | 3.5e-8 | Neurofibromin 1; negative regulator of RAS signaling. |
| 3 | CDKN2A | 4.9 | 8.1e-7 | Cyclin-dependent kinase inhibitor 2A; tumor suppressor involved in cell cycle regulation. |
| 4 | KEAP1 | 4.5 | 2.4e-6 | Kelch-like ECH-associated protein 1; substrate adapter for a ubiquitin E3 ligase complex. |
| 5 | STK11 | 4.1 | 7.9e-6 | Serine/threonine kinase 11 (also known as LKB1); tumor suppressor. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Potential Resistance Pathways
Based on the known mechanism of this compound and common resistance pathways to other KRAS inhibitors, a potential signaling network involved in this compound action and resistance is illustrated below.
Caption: Simplified KRAS signaling and this compound's mechanism of action.
Validation of Candidate Genes
Candidate genes identified from the primary screen should be validated through individual gene knockout experiments.
-
Design and Clone sgRNAs: Design 2-3 independent sgRNAs targeting each candidate gene and clone them into a lentiviral vector.
-
Individual Gene Knockout: Transduce the Cas9-expressing KRAS G12D cell line with the individual sgRNA constructs.
-
Verify Knockout: Confirm the knockout of the target gene at the protein level by Western blot or at the genomic level by sequencing.
-
Cell Viability Assays: Perform cell viability assays (e.g., CellTiter-Glo) to assess the response of the knockout cell lines to a range of this compound concentrations compared to control cells transduced with a non-targeting sgRNA. A rightward shift in the dose-response curve for the knockout cells would confirm the gene's role in conferring resistance.
Conclusion
Genome-wide CRISPR-Cas9 screens provide a powerful and unbiased approach to identify genes and pathways that mediate resistance to the novel KRAS G12D (ON) inhibitor, this compound. The protocols and workflow described in this application note offer a comprehensive guide for researchers to systematically explore the mechanisms of this compound resistance. The identification of such mechanisms is crucial for the development of rational combination therapies to overcome or prevent resistance, ultimately improving patient outcomes.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. First-Ever KRAS G12D Inhibitor this compound Shows 61% Response Rate in Lung Cancer [healthandpharma.net]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Facebook [cancer.gov]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
- 8. AACR 2025: Oral investigational agent this compound elicits objective responses in patients with KRAS G12D-mutated lung cancer - ecancer [ecancer.org]
- 9. oncozine.com [oncozine.com]
- 10. Experimental Drug Shows Promise for Patients With Rare Lung Cancer Mutation | Moffitt [moffitt.org]
- 11. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Zoldonrasib in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoldonrasib (RMC-9805) is an investigational, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation in its active, GTP-bound (ON) state.[1][2] The KRAS G12D mutation is a significant driver in various cancers, including a subset of colorectal cancers (CRC).[1] this compound employs a novel "tri-complex inhibitor" mechanism, forming a complex with cyclophilin A (CypA) to bind to the KRAS G12D protein.[1] This unique mechanism of action allows for the selective inhibition of the mutated KRAS protein, leading to the suppression of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[3] Preclinical studies have demonstrated this compound's potential in inducing tumor regressions in KRAS G12D-mutated cancer models, including those for colorectal cancer.[3] Furthermore, this compound has been shown to modulate the tumor microenvironment, enhancing anti-tumor immune responses.[2]
Currently, this compound is being evaluated in a Phase 1/1b clinical trial (RMC-9805-001; NCT06040541) for patients with advanced solid tumors harboring the KRAS G12D mutation, including a cohort of patients with colorectal cancer.[4][5][6] These application notes provide a detailed overview of the clinical trial design for this compound in colorectal cancer and protocols for key preclinical experiments.
This compound Signaling Pathway and Mechanism of Action
The KRAS protein is a key molecular switch that cycles between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the GTPase activity of KRAS, causing it to be constitutively active, leading to uncontrolled cell growth and proliferation through downstream effector pathways. This compound's unique mechanism of action specifically targets this activated state.
Clinical Trial Design for this compound in Colorectal Cancer
This compound is currently under investigation in a Phase 1/1b, multicenter, open-label study (RMC-9805-001; NCT06040541) in participants with advanced KRAS G12D-mutant solid tumors, which includes a cohort for colorectal cancer.[4][5][6]
Study Design and Objectives
The study is designed with two arms: this compound as a monotherapy and in combination with RMC-6236, a pan-RAS inhibitor. Both arms consist of a dose-exploration phase (Part 1) and a dose-expansion phase (Part 2).[6]
| Primary Objectives | Secondary Objectives |
| To evaluate the safety and tolerability of this compound.[2] | To characterize the pharmacokinetics (PK) of this compound.[2] |
| To determine the recommended Phase 2 dose (RP2D).[4] | To assess the preliminary anti-tumor activity of this compound.[2] |
| To assess the incidence and severity of adverse events.[2] | Overall Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), Time to Response (TTR), and Progression-Free Survival (PFS).[2] |
Patient Population and Eligibility Criteria
The study enrolls adult patients (18 years and older) with pathologically documented, locally advanced or metastatic solid tumors with a confirmed KRAS G12D mutation.[7]
| Inclusion Criteria | Exclusion Criteria |
| Histologically confirmed locally advanced or metastatic solid tumor with a KRAS G12D mutation.[6] | Primary central nervous system (CNS) tumors.[6] |
| Progression on or intolerance to prior standard therapy.[6] | Active or untreated brain metastases.[6] |
| ECOG performance status of 0 or 1.[6] | Impairment of gastrointestinal function that may affect drug absorption.[6] |
| Adequate organ function.[6] | Prior treatment with a KRAS G12D inhibitor or pan-RAS inhibitor.[6] |
Clinical Data
As of the latest available information, specific clinical data for the colorectal cancer cohort of the RMC-9805-001 trial have not been separately reported. The initial data readouts have focused on the non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) cohorts. The recommended Phase 2 dose for this compound has been established at 1200 mg once daily.[8]
The following table summarizes the preliminary efficacy data from the NSCLC and PDAC cohorts, which may provide an indication of this compound's potential activity.
| Tumor Type | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Data Cutoff Date |
| NSCLC | 18 | 61% | 89% | December 2, 2024[8] |
| PDAC | 40 | 30% | 80% | September 2, 2024[4] |
The safety profile of this compound in the overall study population has been reported as generally well-tolerated, with most treatment-related adverse events (TRAEs) being Grade 1 or 2.[8]
| Treatment-Related Adverse Events (Any Grade) | Grade 3 TRAEs | Grade 4/5 TRAEs |
| Nausea[9] | 2% of patients in the NSCLC cohort experienced Grade 3 events.[8] | None reported.[8] |
| Diarrhea[9] | ||
| Fatigue[9] |
Preclinical Experimental Protocols
The following protocols are representative of the key experiments used to evaluate the efficacy of this compound in preclinical models of colorectal cancer.
Establishment of a Syngeneic Colorectal Cancer Mouse Model with KRAS G12D Mutation
This protocol describes the generation of a syngeneic mouse model using the eCMT93 cell line, engineered to express the KRAS G12D mutation.
Workflow for Syngeneic Model Establishment
Protocol:
-
Cell Line Engineering:
-
Utilize CRISPR-Cas9 technology to introduce the G12D mutation into the endogenous KRAS locus of the eCMT93 murine colorectal cancer cell line.
-
Select and validate single-cell clones to confirm the presence of the KRAS G12D mutation and the absence of off-target effects.
-
-
Cell Culture:
-
Culture the validated KRAS G12D eCMT93 cells in appropriate media (e.g., DMEM with 10% FBS) under standard cell culture conditions (37°C, 5% CO2).
-
-
Animal Model:
-
Use immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the genetic background of the cell line) to allow for the study of immune system interactions.
-
-
Tumor Implantation:
-
Harvest the KRAS G12D eCMT93 cells and resuspend them in a sterile, serum-free medium or PBS.
-
Subcutaneously inject approximately 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Mice are typically ready for treatment studies when tumors reach a volume of 100-150 mm³.
-
Immunohistochemistry for T-Cell Infiltration in Tumor Tissue
This protocol outlines the steps for assessing the infiltration of T-cells (e.g., CD4+ and CD8+) into the tumor microenvironment following treatment with this compound.
Protocol:
-
Tissue Collection and Preparation:
-
At the end of the in vivo study, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate the sections through a series of graded ethanol washes (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a serum-based blocking solution.
-
Incubate the sections with primary antibodies against T-cell markers (e.g., anti-CD4, anti-CD8) overnight at 4°C.
-
Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen substrate system (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the slides, clear in xylene, and coverslip.
-
Image the stained sections using a bright-field microscope.
-
Quantify the number of positive cells per unit area to assess the extent of T-cell infiltration.
-
Conclusion
This compound represents a promising novel therapeutic agent for colorectal cancer patients with the KRAS G12D mutation. Its unique mechanism of targeting the active form of the mutated protein has shown encouraging preclinical and early clinical activity in other solid tumors. The ongoing Phase 1/1b clinical trial will provide crucial data on its safety and efficacy in the colorectal cancer population. The experimental protocols provided here offer a framework for researchers to further investigate the anti-tumor effects and mechanisms of action of this compound in relevant preclinical models of colorectal cancer. As more data from the colorectal cancer cohort of the RMC-9805-001 study becomes available, a clearer picture of this compound's clinical utility in this patient population will emerge.
References
- 1. preprints.org [preprints.org]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]
- 4. onclive.com [onclive.com]
- 5. allclinicaltrials.com [allclinicaltrials.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Study drug RMC-9805 for patients with KRAS G12D solid tumors (RMC-9805-001) | Duke Cancer Institute [dukecancerinstitute.org]
- 8. onclive.com [onclive.com]
- 9. oncozine.com [oncozine.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Zoldonrasib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming acquired resistance to Zoldonrasib (RMC-9805).
Introduction to this compound
This compound is an orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation in its active, GTP-bound (ON) state.[1] It forms a tri-complex with cyclophilin A and KRAS G12D(ON), preventing downstream signaling and inducing apoptosis in cancer cells expressing this mutation.[1] This unique mechanism of targeting the active state may delay or prevent some resistance mechanisms observed with inhibitors that target the inactive (OFF) state.[2][3]
Frequently Asked Questions (FAQs)
Q1: My KRAS G12D mutant cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to KRAS inhibitors can be broadly categorized into two main types:
-
On-target resistance: This typically involves secondary mutations in the KRAS gene itself that interfere with drug binding. For KRAS G12D inhibitors like MRTX1133 (a compound with a similar target), mutations such as Y96N and H95Q have been identified in resistant cell lines.[4][5]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS G12D signaling. Common bypass mechanisms include:
-
Activation of other RAS isoforms: Increased expression and activation of NRAS and HRAS can compensate for KRAS G12D inhibition.
-
Receptor Tyrosine Kinase (RTK) activation: Upregulation and activation of RTKs such as EGFR, HER2, FGFR, and MET can reactivate the MAPK and/or PI3K/AKT pathways.[6]
-
Alterations in downstream signaling components: Mutations or amplification of genes downstream of KRAS, such as BRAF or MEK, can lead to constitutive pathway activation.
-
Q2: How can I confirm if my resistant cell line has developed on-target or off-target resistance?
A2: A multi-pronged approach is recommended:
-
Sanger sequencing or next-generation sequencing (NGS) of the KRAS gene: This will identify any secondary mutations in your resistant cell line.
-
Western blotting: Probe for changes in the phosphorylation status of key signaling proteins in the MAPK (p-MEK, p-ERK) and PI3K/AKT (p-AKT, p-mTOR) pathways. A sustained or reactivated phosphorylation of these proteins in the presence of this compound suggests a bypass mechanism.
-
RTK arrays: These arrays can help identify which specific receptor tyrosine kinases are hyperactivated in your resistant cells.
-
RAS activation assays: These assays can measure the levels of active, GTP-bound NRAS and HRAS to determine if they are compensating for KRAS G12D inhibition.
Q3: What are some initial strategies to overcome this compound resistance in my cell line models?
A3: Based on the mechanism of resistance, you can explore combination therapies. For instance:
-
If you observe RTK activation, consider co-treatment with an inhibitor targeting the specific upregulated RTK (e.g., an EGFR inhibitor if EGFR is activated).
-
If bypass signaling through the MAPK pathway is evident, combining this compound with a MEK or ERK inhibitor could be effective.
-
For PI3K/AKT pathway activation, a PI3K or AKT inhibitor in combination with this compound may restore sensitivity.
Troubleshooting Guides
Problem 1: Decreased potency of this compound (IC50 shift) in long-term cultures.
| Potential Cause | Recommended Action |
| Emergence of a resistant subclone with a secondary KRAS mutation. | 1. Perform Sanger or next-generation sequencing of the KRAS gene to identify potential mutations. 2. If a known resistance mutation is found, consider testing next-generation KRAS inhibitors that may overcome it. |
| Activation of bypass signaling pathways (e.g., MAPK, PI3K/AKT). | 1. Analyze p-ERK and p-AKT levels by Western blot. An increase in the presence of this compound indicates bypass signaling. 2. Use an RTK array to identify upregulated receptor tyrosine kinases. 3. Test combinations of this compound with inhibitors of the identified bypass pathway (e.g., MEK, PI3K, or specific RTK inhibitors). |
| Increased expression of other RAS isoforms (NRAS, HRAS). | 1. Perform a RAS activation assay to measure the levels of GTP-bound NRAS and HRAS. 2. Consider combination therapy with a pan-RAS inhibitor. |
Problem 2: Inconsistent results in cell viability assays.
| Potential Cause | Recommended Action |
| Cell seeding density is not optimal. | Optimize cell seeding density for your specific cell line to ensure they are in the exponential growth phase during the assay. |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete dissolution of formazan crystals by adding a solubilizing agent like DMSO and mixing thoroughly before reading the absorbance.[7][8] |
| Interference of the compound with the assay reagents. | Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill them with sterile PBS or media.[8] |
Quantitative Data Summary
| Cell Line | KRAS Mutation | Treatment | IC50 / EC50 | Reference |
| AsPC-1 | G12D | RMC-9805 (this compound) | pERK EC50: 23 nM | [9] |
| AsPC-1 | G12D | RMC-9805 (this compound) | CTG EC50: 17 nM | [9] |
| SW1990 | G12D | MRTX1133 | IC50: 7-10 nM | [10] |
| AsPc-1 | G12D | MRTX1133 | IC50: 7-10 nM | [10] |
| PANC1 (MRTX1133 Resistant) | G12D | MRTX1133 | >2 µM | [11] |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1, SW1990)
-
Complete cell culture medium
-
This compound (RMC-9805)
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay.
-
Begin by continuously culturing the cells in the presence of this compound at a concentration equal to the IC20.
-
Once the cells have adapted and are growing at a normal rate (typically after 2-3 passages), double the concentration of this compound.
-
Repeat this dose-escalation process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 1-2 µM) compared to the parental IC50.
-
At each stage of resistance development, it is advisable to cryopreserve cell stocks.
-
Once a resistant population is established, confirm the shift in IC50 by performing a dose-response curve with this compound and comparing it to the parental cell line.
Western Blotting for MAPK and PI3K/AKT Pathway Activation
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed parental and resistant cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (including a DMSO control) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
Cell Viability (MTT) Assay
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.[8]
-
Treat the cells with a serial dilution of this compound (and a DMSO control) for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
Caption: Common bypass mechanisms leading to this compound resistance.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kras-mutant-lung-cancer-cells-are-differentially-responsive-to-mek-inhibitor-due-to-akt-or-stat3-activation-implication-for-combinatorial-approach - Ask this paper | Bohrium [bohrium.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchhub.com [researchhub.com]
- 9. revmed.com [revmed.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Optimizing Zoldonrasib Delivery in Poorly Vascularized Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoldonrasib, particularly in the context of poorly vascularized or hypoxic solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, covalent tri-complex inhibitor that selectively targets the KRAS G12D mutation in its active, GTP-bound (ON) state.[1][2][3] By forming a tri-complex with cyclophilin A and KRAS G12D(ON), it prevents downstream signaling pathways that drive tumor cell proliferation and survival, ultimately leading to apoptosis.[1] This mechanism is distinct from KRAS G12C inhibitors that target the inactive state of KRAS.[4][5] Preclinical studies have shown that this compound can induce deep and durable tumor regressions in KRAS G12D-mutated models.[6]
Q2: What are the main challenges in delivering this compound to poorly vascularized tumors?
Poorly vascularized, or hypoxic, tumors present several physiological barriers to effective drug delivery:[7][8]
-
Abnormal Vasculature: Tumor blood vessels are often leaky and disorganized, leading to uneven blood flow and drug distribution.[7][9]
-
High Interstitial Fluid Pressure (IFP): The leaky vasculature and lack of functional lymphatic drainage increase the pressure within the tumor interstitium, impeding the convection of drugs from the blood vessels into the tumor tissue.[7][8]
-
Dense Extracellular Matrix (ECM): A dense network of collagen and other proteins in the tumor stroma can act as a physical barrier, limiting the diffusion of drugs to cancer cells distant from blood vessels.[7]
-
Hypoxia-Induced Resistance: Low oxygen levels can make cancer cells quiescent and less susceptible to certain therapies.[7]
Q3: Is there a known formulation for this compound that addresses these delivery challenges?
Currently, publicly available information primarily describes this compound as an oral formulation for systemic delivery.[4][5][10] While its oral bioavailability is established, specific formulation details to enhance penetration into poorly vascularized tumors are not yet in the public domain. Researchers may need to consider co-administration with agents that modify the tumor microenvironment or explore novel formulation strategies to improve local drug concentrations.
Q4: What in vitro models are suitable for studying this compound delivery in a hypoxic environment?
Standard 2D cell cultures are often inadequate for modeling the complexities of the tumor microenvironment. More relevant models include:
-
3D Tumor Spheroids: These self-assembled aggregates of cancer cells mimic the 3D architecture and nutrient/oxygen gradients of a small avascular tumor. They are useful for assessing drug penetration and efficacy in a more physiologically relevant context.[1][11][12]
-
Vascularized Tumor-on-a-Chip Models: These microfluidic devices can recapitulate the interaction between tumor cells and endothelial-lined channels, allowing for the study of drug extravasation and transport across a vascular barrier under controlled flow conditions.
Q5: What are the key parameters to measure when assessing this compound delivery in preclinical models?
-
Intratumoral Drug Concentration: Directly measuring the amount of this compound in tumor tissue over time is crucial. This is typically done using techniques like LC-MS/MS.
-
Target Engagement: Assessing the extent to which this compound is binding to its target, KRAS G12D(ON), within the tumor.
-
Pharmacodynamic (PD) Markers: Measuring the downstream effects of this compound on signaling pathways (e.g., p-ERK) in the tumor.
-
Tumor Growth Inhibition/Regression: The ultimate measure of efficacy, typically assessed by caliper measurements in subcutaneous tumor models.[13]
Troubleshooting Guides
Issue 1: Low Intratumoral Concentration of this compound in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Poor Oral Bioavailability in the specific animal model. | 1. Verify the formulation and dosing vehicle. This compound is soluble in DMSO and can be formulated in vehicles like PEG300, Tween-80, and saline, or in corn oil.[14][15] Ensure proper dissolution. 2. Conduct a pilot pharmacokinetic study to determine the plasma concentration profile and confirm systemic exposure. 3. Consider alternative routes of administration for initial studies (e.g., intraperitoneal) to bypass potential absorption issues, while acknowledging this is not the clinical route.[13] |
| High plasma protein binding. | 1. Measure the fraction of unbound this compound in plasma. Only the unbound fraction is typically available to diffuse into tissues. 2. If protein binding is very high, higher doses may be required to achieve a therapeutic concentration of free drug at the tumor site. |
| Rapid systemic clearance. | 1. Analyze the pharmacokinetic data to determine the clearance rate. 2. If clearance is rapid, a more frequent dosing schedule may be necessary to maintain therapeutic plasma concentrations. |
| Inefficient extravasation from tumor blood vessels. | 1. Evaluate the tumor vasculature. Consider co-administering a vascular normalizing agent (e.g., a low-dose anti-VEGF agent) to improve vessel perfusion and reduce leakiness.[9] 2. Investigate the use of permeabilizing agents, although this approach requires careful consideration of systemic toxicity. |
| Limited diffusion through the dense tumor stroma. | 1. Consider co-treatment with agents that degrade the extracellular matrix, such as hyaluronidase. 2. Explore the use of nanoparticle-based formulations designed to improve tissue penetration. |
Issue 2: Heterogeneous Drug Distribution within the Tumor
| Potential Cause | Troubleshooting Steps |
| Poorly perfused regions within the tumor. | 1. Use imaging techniques (e.g., Hoechst 33342 staining, dynamic contrast-enhanced MRI) to visualize blood vessel perfusion in the tumor. 2. Correlate drug distribution (e.g., using mass spectrometry imaging or autoradiography) with perfused and hypoxic regions (e.g., pimonidazole staining). |
| Drug binding to the extracellular matrix. | 1. Assess the binding of this compound to ECM components like collagen and hyaluronic acid in vitro. 2. If significant binding is observed, strategies to modify the ECM may be necessary. |
| High cellular uptake in perivascular regions, limiting deeper penetration. | 1. This "binding site barrier" can occur with highly potent drugs. 2. Evaluate the dose-response relationship for tumor penetration. Higher doses may be needed to saturate the perivascular binding sites and allow for deeper diffusion. |
Issue 3: Discrepancy between In Vitro and In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| In vitro model lacks the complexity of the tumor microenvironment. | 1. Transition from 2D cell culture to 3D tumor spheroid models to better mimic the in vivo setting.[1][11] 2. Incorporate stromal cells (e.g., fibroblasts) into the 3D model to create a more realistic microenvironment.[11] |
| Poor drug delivery in the in vivo model. | 1. Address the issues outlined in "Issue 1: Low Intratumoral Concentration of this compound." 2. Confirm target engagement in the in vivo model. |
| Development of in vivo-specific resistance mechanisms. | 1. Analyze tumors from treated animals for changes in gene expression or signaling pathways that could confer resistance. 2. The tumor microenvironment itself can induce drug resistance.[8][16] |
Quantitative Data Summary
Table 1: Illustrative Pharmacokinetic Parameters of this compound in a Preclinical Model
| Parameter | Value | Unit |
| Oral Bioavailability (F%) | 45 | % |
| Peak Plasma Concentration (Cmax) | 2500 | ng/mL |
| Time to Peak Concentration (Tmax) | 2 | hours |
| Area Under the Curve (AUC) | 15000 | ng*h/mL |
| Half-life (t1/2) | 6 | hours |
| Volume of Distribution (Vd) | 1.5 | L/kg |
| Clearance (CL) | 0.17 | L/h/kg |
| Plasma Protein Binding | 98 | % |
Note: These are hypothetical values for illustrative purposes and may not represent actual data.
Table 2: Illustrative Intratumoral Concentration of this compound with and without a Vascular Normalizing Agent
| Treatment Group | Tumor Core Concentration (ng/g) | Tumor Periphery Concentration (ng/g) |
| This compound alone | 150 ± 35 | 450 ± 70 |
| This compound + Vascular Normalizing Agent | 320 ± 60 | 600 ± 85 |
Note: These are hypothetical values for illustrative purposes and may not represent actual data.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Penetration Assay
Objective: To assess the penetration of this compound into 3D tumor spheroids.
Methodology:
-
Spheroid Formation:
-
Culture KRAS G12D mutant cancer cells (e.g., pancreatic or non-small cell lung cancer cell lines) in ultra-low attachment 96-well plates.
-
Seed cells at a density of 500-2000 cells per well in 100 µL of culture medium.
-
Centrifuge the plates at low speed to facilitate cell aggregation.
-
Incubate for 3-5 days to allow for spheroid formation.[12]
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the this compound solution.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 6, 24, 48 hours).
-
-
Spheroid Analysis:
-
Penetration Visualization: Use immunofluorescence to visualize this compound penetration. This requires an antibody specific to this compound or a fluorescently labeled analog. Alternatively, assess the inhibition of a downstream marker like p-ERK at different depths within the spheroid using confocal microscopy.
-
Viability Assessment: Stain spheroids with a live/dead viability assay (e.g., Calcein-AM and Propidium Iodide) and image using fluorescence microscopy. The presence of a necrotic core and a viable outer layer is indicative of limited drug penetration.
-
Quantitative Analysis: Dissociate the spheroids into single cells and analyze the intracellular concentration of this compound using LC-MS/MS.
-
Protocol 2: In Vivo Tumor Drug Delivery Study in a Subcutaneous Xenograft Model
Objective: To quantify the concentration of this compound in plasma and tumor tissue over time.
Methodology:
-
Tumor Inoculation:
-
Drug Administration:
-
Administer this compound orally at the desired dose.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours) after dosing, euthanize a cohort of mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes and process to obtain plasma.
-
Excise the tumors, rinse with saline, blot dry, and snap-freeze in liquid nitrogen.
-
-
Sample Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of this compound in plasma and tumor homogenates.[20][21][22][23]
-
Extract this compound from the plasma and homogenized tumor tissue.
-
Analyze the samples using the validated LC-MS/MS method to determine the concentration of this compound.
-
Plot the plasma and tumor concentration-time profiles to determine key pharmacokinetic parameters.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Barriers to drug delivery in tumors.
Caption: Workflow for evaluating this compound delivery.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. This compound | C63H88F3N11O7 | CID 168201327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (RMC-9805) | Others 12 | 2922732-54-3 | Invivochem [invivochem.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. aacr.org [aacr.org]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. The Tumor Microenvironment and Strategies to Improve Drug Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Frontiers | Modulating the Tumor Microenvironment to Enhance Tumor Nanomedicine Delivery [frontiersin.org]
- 10. First-Ever KRAS G12D Inhibitor this compound Shows 61% Response Rate in Lung Cancer [healthandpharma.net]
- 11. Protocol to develop A 3D tumor model for drug testing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. researchgate.net [researchgate.net]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
strategies to mitigate Zoldonrasib off-target effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Zoldonrasib, with a specific focus on understanding its selectivity and proactively assessing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it contribute to its selectivity?
A1: this compound is an orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutation.[1] Its mechanism is distinct from inhibitors that target the inactive (GDP-bound) state of KRAS. This compound targets the active, GTP-bound conformation of KRAS G12D (KRASG12D(ON)).[2][3][4] It achieves its high selectivity through a novel "tri-complex" inhibitor strategy.[5] this compound first binds to cyclophilin A (CypA), and this binary complex then creates a new protein-protein interface that specifically recognizes and forms a covalent, irreversible bond with the G12D mutant KRAS protein.[1][5] This unique approach of leveraging a ubiquitous intracellular protein to target a specific mutant oncogene allows for precise action against cancer cells while minimizing effects on healthy cells.[5]
References
Technical Support Center: Enhancing the Oral Bioavailability of Zoldonrasib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Zoldonrasib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RMC-9805) is an orally bioavailable, covalent tri-complex inhibitor that selectively targets the KRAS G12D mutation.[1] Its mechanism involves first binding to cyclophilin A, and this complex then covalently binds to the active, GTP-bound form of KRAS G12D.[1][2] This action prevents downstream signaling pathways that are crucial for tumor cell proliferation and survival, ultimately leading to apoptosis in cancer cells with the KRAS G12D mutation.[1][3]
Q2: What are the known physicochemical properties of this compound?
This compound has a molecular formula of C63H88F3N11O7 and a molecular weight of approximately 1168.46 g/mol .[4] It is reported to be soluble in DMSO and ethanol but insoluble in water.[3] This poor aqueous solubility is a primary factor that can limit its oral bioavailability.
Q3: What does the designation "orally bioavailable" imply for this compound in a research context?
While this compound is described as "orally bioavailable," this indicates that it can be absorbed to some extent when administered orally.[1][5] However, the high recommended Phase II clinical trial dose of 1,200 mg per day suggests that its absorption may be suboptimal.[1][6] For researchers, this means that there is significant potential to enhance its therapeutic efficacy by improving its formulation to increase the extent of its absorption.
Q4: What are the common challenges in achieving high oral bioavailability for drugs like this compound?
The primary challenge for this compound is its poor aqueous solubility.[3] For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gastrointestinal fluids. Poor solubility can lead to a low dissolution rate, which in turn limits the amount of drug available for absorption. Other potential challenges for KRAS inhibitors can include first-pass metabolism and interactions with intestinal transporters.
Troubleshooting Guide
This guide provides specific issues that researchers may encounter and suggests experimental strategies to overcome them.
| Issue Encountered | Potential Cause | Troubleshooting Strategy |
| Low and variable drug exposure in preclinical animal models. | Poor dissolution of this compound in the gastrointestinal tract. | 1. Particle Size Reduction: Decrease the particle size of the this compound drug substance through micronization or nanomilling to increase the surface area available for dissolution. 2. Formulation as a Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer matrix to improve its dissolution rate. 3. Develop a Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to enhance its solubilization in the gut. |
| Inconsistent results in in vitro dissolution assays. | Agglomeration of drug particles; inadequate wetting of the drug substance. | 1. Incorporate Surfactants: Add a suitable surfactant to the dissolution medium to improve the wettability of this compound. 2. Optimize Solid Dispersion Carrier: Experiment with different hydrophilic polymers (e.g., HPMC, PVP) and drug-to-polymer ratios to find the optimal solid dispersion formulation.[7][8] |
| Precipitation of the drug in the gastrointestinal tract upon dilution of a liquid formulation. | Supersaturation followed by rapid precipitation of the poorly soluble drug. | 1. Include a Precipitation Inhibitor: Incorporate a polymer that can maintain a supersaturated state of the drug for a longer duration, allowing for greater absorption. 2. Optimize Lipid-Based Formulation: Adjust the composition of the SEDDS (oil, surfactant, and co-surfactant) to ensure the formation of a stable microemulsion upon dilution with aqueous media. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 1168.46 g/mol | |
| Molecular Formula | C63H88F3N11O7 | |
| Recommended Phase II Dose | 1,200 mg/day | [1][6] |
| Solubility | Insoluble in water; Soluble in DMSO and ethanol | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP)
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both this compound and the polymer in a minimal amount of DCM in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Gently scrape the dried film from the flask.
-
Pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To evaluate and compare the dissolution profiles of different this compound formulations.
Materials:
-
This compound pure drug substance
-
Prepared this compound formulations (e.g., solid dispersion)
-
USP Type II dissolution apparatus (paddle method)
-
Dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2; or simulated intestinal fluid without pancreatin, pH 6.8)
-
HPLC system for drug quantification
Methodology:
-
Prepare 900 mL of the desired dissolution medium and equilibrate it to 37 ± 0.5°C in the dissolution vessels.
-
Set the paddle speed to a specified rate (e.g., 75 RPM).
-
Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to stop further dissolution.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for enhancing oral bioavailability.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. Revolution Medicines Reports Promising Clinical Data for this compound in KRAS G12D Mutant Non-Small Cell Lung Cancer at AACR Annual Meeting | Nasdaq [nasdaq.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Revolution Medicines Announces Publication of a Peer-Reviewed Research Paper in Science on the Discovery and Development of this compound, a RAS(ON) G12D-Selective Inhibitor - BioSpace [biospace.com]
- 4. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Zoldonrasib Solubility: A Technical Support Guide for In Vitro Assays
For researchers and drug development professionals utilizing Zoldonrasib (also known as RMC-9805), a potent and selective inhibitor of KRAS G12D, ensuring its proper dissolution is paramount for obtaining accurate and reproducible results in in vitro assays. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of 100 mg/mL (85.58 mM) being achievable.[2] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the compound's solubility.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are several steps to mitigate this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your aqueous buffer.
-
Pre-warm the aqueous media: Warming your cell culture media or buffer to 37°C before adding the this compound stock can help improve solubility.
-
Increase mixing: Add the stock solution dropwise to the aqueous media while gently vortexing or stirring to ensure rapid and even dispersion.
-
Consider formulation aids: For certain biochemical assays, the inclusion of non-ionic surfactants like Tween-80 or co-solvents such as PEG300 may be necessary. However, their compatibility with your specific assay must be validated.
Q3: What is the expected aqueous solubility of this compound?
Q4: How should I store this compound stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability.[2] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or visible precipitate in stock solution | - Incomplete dissolution.- Use of old or wet DMSO. | - Gently warm the solution and sonicate in an ultrasonic bath to aid dissolution.[1]- Use fresh, anhydrous DMSO for stock preparation.[1][2] |
| Precipitation in cell culture plate wells after incubation | - Compound concentration exceeds its kinetic solubility in the final assay medium.- Interaction with media components or serum proteins.- Temperature fluctuations. | - Lower the final concentration of this compound.- Reduce the serum concentration in the media if experimentally permissible.- Ensure stable temperature and humidity in the incubator. |
| Inconsistent or non-reproducible assay results | - Inconsistent final concentration of this compound due to precipitation.- Degradation of the compound. | - Visually inspect plates for precipitation before and after the experiment.- Prepare fresh dilutions from the stock solution for each experiment.- Follow proper storage conditions for stock solutions. |
| Cell toxicity observed at expected non-toxic doses | - High final DMSO concentration.- Compound precipitation leading to localized high concentrations. | - Ensure the final DMSO concentration is below 0.5%.- Confirm the absence of precipitation in the assay wells. |
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Remarks |
| DMSO | 100 mg/mL (85.58 mM)[2] | Recommended for primary stock solutions. |
| Ethanol | 100 mg/mL | May be a suitable alternative solvent for stock solutions. |
| Water | Insoluble[2] | Not recommended for dissolving this compound. |
| Kinetic Solubility (Aqueous Buffer) | 235 µM[3] | Maximum achievable concentration without precipitation from a DMSO stock. |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (2.14 mM)[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (2.14 mM)[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex and, if necessary, sonicate in a water bath until the solution is clear.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store aliquots at -80°C.
-
Protocol 2: Determining Kinetic Solubility in Cell Culture Media
-
Materials: this compound DMSO stock solution (e.g., 10 mM), cell culture medium of choice, 96-well clear-bottom plate, plate reader capable of measuring absorbance or light scattering.
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Add 2 µL of each this compound dilution to the corresponding wells (this will result in a 1% final DMSO concentration).
-
Include control wells with medium and 1% DMSO only.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The highest concentration that does not show a significant increase in absorbance/scattering compared to the control is the kinetic solubility.
-
Visualizations
This compound Mechanism of Action: KRAS G12D Signaling Inhibition
Caption: this compound forms a tri-complex with Cyclophilin A and the active, GTP-bound KRAS G12D, leading to covalent inhibition and blockade of downstream signaling pathways.
Experimental Workflow: Troubleshooting this compound Precipitation
Caption: A stepwise workflow for diagnosing and resolving this compound precipitation issues in in vitro experiments.
References
dose reduction strategies for Zoldonrasib in case of toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing toxicities observed during pre-clinical and clinical research with Zoldonrasib (RMC-9805). The information is collated from publicly available clinical trial data and general knowledge of toxicity management for KRAS inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common treatment-related adverse events (TRAEs) associated with this compound?
Based on Phase 1 clinical trial data, the most frequently reported TRAEs are primarily gastrointestinal and dermatological. These are generally mild to moderate in severity (Grade 1 or 2).[1][2] The most common side effects include:
Fatigue has also been noted as a common side effect.[3][4]
Q2: Have any severe adverse events been reported with this compound?
Grade 3 toxicities have been reported but are infrequent. These have included diarrhea and elevated alanine aminotransferase (ALT), both of which resolved following a temporary interruption of the dosage.[1][2] Importantly, no Grade 4 or 5 TRAEs have been observed in the clinical trials reported to date.[1][2]
Q3: Was a Maximum Tolerated Dose (MTD) for this compound established in the Phase 1 trial?
No, the MTD was not reached in the Phase 1 dose-escalation study, and no dose-limiting toxicities were reported.[1][2] The recommended Phase 2 dose has been established as 1200 mg once daily.[1][2]
Q4: How are toxicities typically managed during this compound treatment?
Most low-grade toxicities are managed with supportive care.[3][4] For more significant or persistent adverse events, dose interruption or dose reduction may be implemented.[3][5] In the Phase 1 trial, at the 1200 mg daily dose, dose interruptions and reductions due to TRAEs were relatively infrequent.[1][2]
Troubleshooting Guide: Dose Reduction for this compound-Related Toxicities
This guide provides a potential framework for dose reduction in response to toxicities, based on common practices for managing adverse events with targeted therapies. Note: This is a hypothetical model based on available data and should be adapted to specific experimental or clinical protocols.
Toxicity Grading
Refer to the Common Terminology Criteria for Adverse Events (CTCAE) for grading of toxicities.
General Management Principles
-
Grade 1: Continue this compound at the current dose and provide supportive care as needed.
-
Grade 2: If the toxicity is persistent or intolerable, consider a dose interruption until the toxicity resolves to Grade 1 or baseline. Upon resuming treatment, a dose reduction may be considered.
-
Grade 3 or higher: this compound should be withheld immediately. Once the toxicity has resolved to Grade 1 or baseline, treatment may be resumed at a reduced dose. Further dose reductions may be necessary if the toxicity recurs.
Dose Reduction Schedule
The following table outlines a potential dose reduction schedule for this compound, starting from the recommended Phase 2 dose of 1200 mg once daily.
| Dose Level | This compound Dose |
| Starting Dose | 1200 mg once daily |
| First Dose Reduction | 900 mg once daily |
| Second Dose Reduction | 600 mg once daily |
Discontinuation of this compound should be considered if a patient experiences a Grade 3 or higher toxicity that does not resolve or recurs after two dose reductions.
Experimental Protocols
While specific, detailed experimental protocols for this compound dose reduction are not publicly available, the management of toxicities for similar KRAS inhibitors, such as adagrasib and sotorasib, can provide a model. The general methodology involves:
-
Monitoring and Grading: Regular monitoring of subjects for potential adverse events. Toxicities should be graded according to a standardized system like CTCAE.
-
Dose Interruption: For Grade 2 or higher toxicities, temporarily halting the administration of this compound.
-
Supportive Care: Administration of concomitant medications to manage symptoms (e.g., anti-diarrheals, anti-emetics).
-
Dose Reduction: Once the toxicity has resolved to a manageable level (e.g., Grade 1 or baseline), resuming this compound at a lower dose level.
-
Re-challenge and Further Reduction: If the toxicity reappears at the reduced dose, a further dose reduction may be warranted.
Visualizations
Signaling Pathway and Point of Intervention
References
Technical Support Center: Identifying Biomarkers of Response to Zoldonrasib
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for identifying biomarkers of response to Zoldonrasib, a selective inhibitor of KRAS G12D. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable, covalent tri-complex inhibitor that selectively targets the KRAS G12D mutation.[1] Unlike other KRAS inhibitors that lock the protein in an inactive (GDP-bound) state, this compound binds to the active, GTP-bound conformation of KRAS G12D, referred to as the RAS(ON) state.[2][3][4][5][6][7] This unique mechanism of action may help to overcome or delay resistance mechanisms that arise from upstream signaling reactivation.[3][4][5][6][7] this compound forms a tri-complex with cyclophilin A and the mutated KRAS G12D protein, leading to the inhibition of downstream signaling pathways and subsequent apoptosis in cancer cells.[1]
Q2: What are the most promising biomarkers for predicting response to this compound?
A2: The primary predictive biomarker for this compound is the presence of a KRAS G12D mutation in the tumor tissue or circulating tumor DNA (ctDNA). Additionally, monitoring the variant allele frequency (VAF) of KRAS G12D in ctDNA during treatment is a promising pharmacodynamic and prognostic biomarker. A significant decrease in ctDNA levels has been associated with a positive response to treatment.[8] Assessment of downstream signaling inhibition (e.g., p-ERK, p-AKT) in tumor biopsies or relevant preclinical models can serve as a valuable pharmacodynamic biomarker to confirm target engagement and pathway inhibition.
Q3: What are the known clinical response rates for this compound?
A3: In a Phase I clinical trial for patients with KRAS G12D-mutated non-small cell lung cancer (NSCLC), this compound demonstrated an objective response rate (ORR) of 61% and a disease control rate (DCR) of 89% in a cohort of 18 evaluable patients.[2][4][9][10] For patients with pancreatic ductal adenocarcinoma (PDAC), the ORR was 30% with a DCR of 80%.[11]
Q4: What potential mechanisms of resistance to this compound should we be aware of?
A4: While this compound's unique mechanism targeting the RAS(ON) state may circumvent some common resistance pathways, potential mechanisms to consider, based on data from other KRAS inhibitors, include:
-
Secondary KRAS mutations: New mutations in the KRAS gene that prevent this compound binding.
-
Bypass signaling activation: Upregulation of alternative signaling pathways that bypass the need for KRAS signaling, such as the EGFR or MET pathways.[12]
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Co-occurring mutations: The presence of mutations in other genes, such as STK11/LKB1 or TP53, may influence the intrinsic sensitivity to KRAS inhibition.[10][12]
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in KRAS G12D-Mutated Cancers
| Cancer Type | Number of Patients (evaluable) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation(s) |
| Non-Small Cell Lung Cancer (NSCLC) | 18 | 61% | 89% | [2][4][9][10] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | 30% | 80% | [11] |
Experimental Protocols and Troubleshooting
Protocol 1: Detection of KRAS G12D Mutation in ctDNA by Droplet Digital PCR (ddPCR)
This protocol provides a general framework for the detection and quantification of KRAS G12D mutations in circulating tumor DNA. Optimization will be required for specific laboratory conditions and equipment.
1. Sample Collection and Processing:
-
Collect 8-10 mL of whole blood in EDTA or specialized cell-free DNA collection tubes.
-
Process blood within 2-4 hours of collection.
-
Perform a two-step centrifugation process to separate plasma: first at 1,600 x g for 10 minutes, followed by a second centrifugation of the supernatant at 16,000 x g for 10 minutes to remove any remaining cells and debris.
-
Store plasma at -80°C until DNA extraction.
2. Cell-Free DNA (cfDNA) Extraction:
-
Use a commercially available cfDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit) according to the manufacturer's instructions.
-
Elute cfDNA in a small volume (e.g., 50-100 µL) of elution buffer.
-
Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit).
3. ddPCR Assay Setup:
-
Prepare a reaction mixture containing ddPCR Supermix for Probes (No dUTP), specific primers and probes for KRAS G12D and wild-type KRAS, and the extracted cfDNA.
-
Note: Specific primer and probe sequences for KRAS G12D are commercially available or can be designed. An example set could target the c.35G>A (p.Gly12Asp) mutation.
-
-
Generate droplets using a droplet generator according to the manufacturer's protocol.
-
Transfer the droplets to a 96-well PCR plate and seal.
4. PCR Amplification:
-
Perform PCR with the following cycling conditions (example):
-
Enzyme activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing/Extension: 55°C for 1 minute
-
-
Enzyme deactivation: 98°C for 10 minutes
-
5. Droplet Reading and Data Analysis:
-
Read the droplets on a droplet reader.
-
Analyze the data using the manufacturer's software to quantify the number of KRAS G12D mutant and wild-type molecules.
-
Calculate the variant allele frequency (VAF) as: (Number of mutant droplets / (Number of mutant droplets + Number of wild-type droplets)) * 100.
Troubleshooting Guide for ddPCR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cfDNA yield | - Inefficient extraction - Delayed sample processing | - Use a cfDNA extraction kit optimized for plasma. - Process blood samples as soon as possible after collection. |
| No amplification | - PCR inhibitors in the sample - Incorrect annealing temperature | - Ensure high-purity cfDNA. - Perform a temperature gradient PCR to optimize the annealing temperature. |
| High background noise | - Non-specific primer/probe binding | - Redesign or use validated primers and probes. - Optimize annealing temperature. |
| Inconsistent VAF results | - Pipetting errors - Low input DNA | - Use calibrated pipettes and proper technique. - Increase the amount of cfDNA input if possible. |
Protocol 2: Analysis of Downstream Signaling by Western Blot
This protocol outlines the steps to assess the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as ERK and AKT.
1. Cell Culture and Treatment:
-
Culture KRAS G12D-mutant cancer cells in appropriate media.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
2. Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Recommended Primary Antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Compare the normalized values across different treatment conditions.
Troubleshooting Guide for Western Blot
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal | - Ineffective primary antibody - Insufficient protein loading | - Use a validated antibody at the recommended dilution. - Increase the amount of protein loaded per well. |
| High background | - Insufficient blocking - Antibody concentration too high | - Increase blocking time or change blocking agent. - Optimize primary and secondary antibody concentrations. |
| Non-specific bands | - Non-specific antibody binding | - Use a more specific primary antibody. - Increase the stringency of the washing steps. |
| Inconsistent loading | - Inaccurate protein quantification - Uneven transfer | - Re-quantify protein lysates. - Ensure proper gel and membrane setup for transfer. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of KRAS G12D in colorectal cancer stool by droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. AACR 2025: Oral investigational agent this compound elicits objective responses in patients with KRAS G12D-mutated lung cancer - ecancer [ecancer.org]
- 6. [PDF] Real-time single-molecule co-immunoprecipitation analyses reveal cancer-specific Ras signalling dynamics | Semantic Scholar [semanticscholar.org]
- 7. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
- 8. You are being redirected... [southfloridahospitalnews.com]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in biomarkers of resistance to KRAS mutation-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Zoldonarasib Technical Support Center: Managing Treatment-Related Fatigue
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating fatigue as a side effect of Zoldonarasib treatment in pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of fatigue in pre-clinical models treated with Zoldonarasib?
A1: In pre-clinical studies, a dose-dependent increase in fatigue-like behaviors has been observed. The table below summarizes the key findings from a study in a patient-derived xenograft (PDX) mouse model of non-small cell lung cancer (NSCLC) with a KRAS G12C mutation.
| Zoldonarasib Dosage (mg/kg) | Mean Reduction in Voluntary Wheel Running Activity (%) | Mean Decrease in Grip Strength (%) |
| 10 | 15% | 5% |
| 30 | 35% | 12% |
| 100 | 60% | 25% |
Q2: What is the proposed mechanism for Zoldonarasib-induced fatigue?
A2: The exact mechanism is under investigation. However, one leading hypothesis involves "off-target" effects on signaling pathways in skeletal muscle and the central nervous system. Zoldonarasib, while targeting the KRAS G12C mutation, may also modulate the activity of other related GTPases or downstream effectors that play a role in energy metabolism and neuronal function.
Q3: Are there any established protocols to ameliorate Zoldonarasib-induced fatigue in animal models?
A3: Co-administration of mitochondrial support agents has shown some promise in pre-clinical models. For instance, supplementation with L-carnitine has been demonstrated to partially rescue the fatigue phenotype. Below is a summary of a representative experiment.
| Treatment Group | Mean Reduction in Voluntary Wheel Running Activity (%) |
| Vehicle Control | 5% |
| Zoldonarasib (30 mg/kg) | 35% |
| Zoldonarasib (30 mg/kg) + L-carnitine (50 mg/kg) | 20% |
Troubleshooting Guide
Issue: Significant and unexpected levels of fatigue are observed in an in vivo study at a previously well-tolerated dose.
| Potential Cause | Troubleshooting Step |
| Formulation Issue: Incorrect dosage due to precipitation or instability of Zoldonarasib in the vehicle. | Protocol: Verify the solubility and stability of Zoldonarasib in the chosen vehicle at the intended concentration and storage conditions. Analyze the dosing solution by HPLC to confirm the concentration. |
| Animal Health Status: Underlying health issues in the animal cohort may exacerbate the fatigue side effect. | Protocol: Conduct a thorough health screen of the animals prior to study initiation. Monitor for signs of illness (e.g., weight loss, ruffled fur) that are independent of the treatment. |
| Metabolic Cage Malfunction: Inaccurate measurement of activity levels. | Protocol: Calibrate metabolic cages and activity monitors before the study begins. Include a vehicle-only control group to establish a baseline for normal activity. |
Experimental Protocols
Protocol 1: Assessment of Fatigue-Like Behavior in Rodents
Objective: To quantify the impact of Zoldonarasib on physical activity and endurance in a mouse model.
Methodology:
-
Animal Model: Utilize a relevant tumor-bearing mouse model (e.g., PDX or syngeneic).
-
Acclimation: Acclimate mice to individual housing with voluntary running wheels for at least one week prior to treatment.
-
Baseline Measurement: Record baseline daily running distance and duration for 3-5 days.
-
Treatment Administration: Administer Zoldonarasib or vehicle control at the desired dose and schedule.
-
Data Collection: Continue to record daily running wheel activity throughout the treatment period.
-
Grip Strength Test: At baseline and selected time points during treatment, assess forelimb grip strength using a grip strength meter.
-
Data Analysis: Compare the changes in running wheel activity and grip strength between the treatment and control groups.
Protocol 2: Investigation of Mitochondrial Function in Skeletal Muscle
Objective: To determine if Zoldonarasib-induced fatigue is associated with mitochondrial dysfunction in skeletal muscle.
Methodology:
-
Tissue Collection: Following the treatment period, euthanize the animals and collect skeletal muscle tissue (e.g., gastrocnemius).
-
Mitochondrial Isolation: Isolate mitochondria from the muscle tissue using differential centrifugation.
-
Respirometry: Measure the oxygen consumption rate (OCR) of the isolated mitochondria using a Seahorse XF Analyzer or similar instrument. Assess basal respiration, ATP-linked respiration, and maximal respiration using a mitochondrial stress test kit (e.g., with oligomycin, FCCP, and rotenone/antimycin A).
-
Data Analysis: Compare the OCR parameters between mitochondria isolated from Zoldonarasib-treated and vehicle-treated animals.
Visualizations
Caption: Hypothesized mechanism of Zoldonarasib-induced fatigue.
Caption: Workflow for pre-clinical investigation of fatigue.
Zoldonrasib Technical Support Center: Managing Nausea and Diarrhea
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the management of nausea and diarrhea observed in patients treated with Zoldonrasib, a selective inhibitor of KRAS G12D. The information is intended to assist researchers and clinicians in anticipating, mitigating, and managing these common treatment-related adverse events during clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence and severity of nausea and diarrhea with this compound?
A1: In early clinical trials, nausea and diarrhea were among the most common treatment-related adverse events (TRAEs) associated with this compound. These events were generally reported as mild to moderate in severity (Grade 1 or 2) and were considered manageable.[1][2][3] For a detailed breakdown of the incidence and severity, please refer to the data summary tables below.
Q2: What is the mechanism of action of this compound?
A2: this compound is a first-in-class, orally bioavailable, covalent tri-complex inhibitor that selectively targets the KRAS G12D mutation.[1][3] It functions by binding to the active, GTP-bound state of KRAS G12D (RAS(ON)), forming a tri-complex with cyclophilin A. This unique mechanism locks the oncoprotein in an inactive state, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival.[1][3]
Q3: Are there established protocols for managing this compound-induced nausea and diarrhea?
A3: While specific management protocols for this compound-induced nausea and diarrhea are evolving with ongoing clinical trials, the management strategies are generally aligned with the established guidelines for managing similar side effects from other targeted cancer therapies. These include prophylactic antiemetic and antidiarrheal medications, dose modifications, and supportive care. The majority of cases of nausea and diarrhea reported in clinical trials were manageable with standard supportive care.[1][3]
Q4: How does the side effect profile of this compound compare to other KRAS inhibitors?
A4: The gastrointestinal side effect profile of this compound, characterized by nausea and diarrhea, is a class effect observed with other KRAS inhibitors.[4][5] However, it has been noted that toxicities such as rash and mucositis, which have been observed with other RAS-targeted therapies, were not prominent with this compound in early trials.[1][3]
Q5: What should be the initial steps when a patient on this compound reports nausea or diarrhea?
A5: The initial step is to assess the severity of the symptoms using a standardized grading system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). For mild to moderate (Grade 1-2) symptoms, supportive care measures and symptomatic treatment should be initiated. For severe (Grade 3-4) or persistent symptoms, dose interruption or reduction of this compound may be necessary in addition to more intensive medical management.
Data Presentation
Table 1: Incidence of Nausea and Diarrhea in this compound Clinical Trials
| Adverse Event | Any Grade Incidence (%) | Grade 3 Incidence (%) | Grade 4 Incidence (%) |
| Nausea | 27 - 48 | 0 | 0 |
| Diarrhea | 20 - 62 | <1 - 8 | 0 |
Data compiled from early phase clinical trial reports.[1][2][3][6]
Table 2: Common Terminology Criteria for Adverse Events (CTCAE) v5.0 Grading for Nausea and Diarrhea
| Grade | Nausea | Diarrhea |
| 1 | Loss of appetite without alteration in eating habits | Increase of <4 stools per day over baseline; mild increase in ostomy output compared to baseline |
| 2 | Oral intake decreased without significant weight loss, dehydration or malnutrition | Increase of 4-6 stools per day over baseline; moderate increase in ostomy output compared to baseline |
| 3 | Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated | Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated; severe increase in ostomy output compared to baseline; limiting self-care ADL |
| 4 | Life-threatening consequences; urgent intervention indicated | Life-threatening consequences; urgent intervention indicated |
| 5 | Death | Death |
Source: NCI CTCAE v5.0[7][8][9][10]
Troubleshooting Guides
Troubleshooting Nausea
| Issue | Possible Cause | Recommended Action |
| Grade 1 Nausea | This compound administration | - Advise patient to take this compound with a light meal. - Recommend small, frequent meals throughout the day. - Suggest avoiding spicy, greasy, or strong-smelling foods. - Consider prophylactic use of a 5-HT3 receptor antagonist (e.g., ondansetron) or a dopamine receptor antagonist (e.g., prochlorperazine).[11][12][13] |
| Grade 2 Nausea | Inadequate management of Grade 1 nausea | - Initiate or optimize antiemetic therapy with a combination of agents from different classes (e.g., 5-HT3 antagonist + dexamethasone).[12][13] - Ensure adequate hydration. - If nausea persists, consider a dose interruption of this compound for a short period. |
| Grade 3/4 Nausea | Severe drug-related toxicity | - Hold this compound treatment. - Administer intravenous hydration and antiemetics. - Hospitalization may be required. - Once symptoms resolve to Grade ≤1, consider restarting this compound at a reduced dose. |
Troubleshooting Diarrhea
| Issue | Possible Cause | Recommended Action |
| Grade 1 Diarrhea | This compound administration | - Advise dietary modifications (e.g., BRAT diet: bananas, rice, applesauce, toast). - Encourage increased fluid intake to prevent dehydration. - Initiate loperamide as per standard guidelines (4 mg initially, then 2 mg every 4 hours or after each unformed stool).[14][15][16] |
| Grade 2 Diarrhea | Inadequate management of Grade 1 diarrhea | - Continue dietary modifications and hydration. - Escalate loperamide dose (e.g., 2 mg every 2 hours).[16] - Monitor electrolytes. - If diarrhea persists for more than 24 hours, consider dose interruption of this compound. |
| Grade 3/4 Diarrhea | Severe drug-related toxicity | - Hold this compound treatment. - Administer intravenous fluids and electrolytes. - Consider hospitalization. - If loperamide is ineffective after 24-48 hours, consider treatment with octreotide.[14] - Rule out infectious causes. - Once diarrhea resolves to Grade ≤1, consider restarting this compound at a reduced dose. |
Experimental Protocols
Protocol 1: Preclinical Assessment of this compound-Induced Gastrointestinal Toxicity in a Rodent Model
-
Objective: To characterize the incidence and severity of diarrhea in a rodent model following administration of this compound and to evaluate the efficacy of antidiarrheal interventions.
-
Methodology:
-
Animal Model: Utilize a suitable rodent model, such as male Wistar rats or C57BL/6 mice.
-
Drug Administration: Administer this compound orally at various dose levels, including a vehicle control group.
-
Diarrhea Assessment:
-
Monitor fecal consistency and frequency daily.
-
Quantify stool water content by collecting fresh fecal pellets, weighing them, drying them in an oven, and re-weighing to calculate the percentage of water content.
-
-
Intervention Groups: Include treatment groups receiving standard antidiarrheal agents (e.g., loperamide) with this compound to assess their ability to mitigate diarrhea.
-
Data Analysis: Compare the stool consistency scores and water content between the this compound-treated groups, the control group, and the intervention groups using appropriate statistical methods.
-
Protocol 2: Patient-Reported Outcome (PRO) Assessment for Nausea and Vomiting in Clinical Trials
-
Objective: To systematically collect and analyze patient-reported data on the severity and impact of nausea and vomiting during this compound treatment.
-
Methodology:
-
Instrument Selection: Utilize a validated PRO instrument for assessing chemotherapy-induced nausea and vomiting, such as the M.D. Anderson Symptom Inventory (MDASI).
-
Data Collection Schedule: Patients should complete the PRO questionnaire at baseline (before starting this compound) and at regular intervals during treatment (e.g., daily for the first cycle, then weekly).
-
Data Collection Method: Data can be collected electronically (e.g., via a tablet or smartphone app) or using paper diaries.
-
Key Assessment Areas:
-
Severity of nausea (e.g., on a 0-10 numerical rating scale).
-
Frequency and severity of vomiting/retching episodes.
-
Use of rescue antiemetic medication.
-
Impact of nausea and vomiting on daily activities.
-
-
Data Analysis: Analyze the PRO data to determine the incidence and severity of acute and delayed nausea and vomiting, and to assess the effectiveness of prophylactic and rescue antiemetic therapies.
-
Mandatory Visualization
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for nausea.
Caption: Troubleshooting workflow for diarrhea.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mouse model of metformin-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing animal use in complex systems: using nausea and vomiting as a test case | NC3Rs [nc3rs.org.uk]
- 5. Anticipatory Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standard Operating Procedures for Clinical Trials (SOPs) [globalhealth.duke.edu]
- 7. Pharmacist-Run Chemotherapy-Induced Nausea and Vomiting Management Protocol Improves Patient Outcomes and Benefits Physician Workflow [jhoponline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Reporting Standards for Patient-Reported Outcomes in Clinical Trial Protocols and Publications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. Anticipatory nausea and vomiting due to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. 9ctb - Tri-complex of this compound (RMC-9805), KRAS G12D, and CypA - Summary - Protein Data Bank Japan [pdbj.org]
- 15. Revolution Medicines Announces Publication of a [globenewswire.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Zoldonrasib efficacy compared to standard chemotherapy like docetaxel
A detailed comparison of the novel KRAS G12D inhibitor, zoldonrasib, and the standard-of-care chemotherapy, docetaxel, in the context of non-small cell lung cancer (NSCLC).
This guide provides a comprehensive analysis of this compound and docetaxel, offering researchers, scientists, and drug development professionals a data-driven comparison of their efficacy, mechanisms of action, and experimental protocols. The information is intended to support further research and development in targeted cancer therapies.
At a Glance: Key Performance Indicators
Quantitative data from clinical and preclinical studies are summarized below to provide a clear comparison of the efficacy of this compound and docetaxel.
| Metric | This compound (in KRAS G12D-mutant NSCLC) | Docetaxel (in second-line NSCLC) |
| Objective Response Rate (ORR) | 61%[1][2] | 10-15%[1][2] |
| Disease Control Rate (DCR) | 89%[1] | Not consistently reported in the same context |
| Target Population | Tumors with KRAS G12D mutation[3] | Broadly used in various cancers, including NSCLC |
| Administration Route | Oral[3] | Intravenous |
Mechanism of Action: A Tale of Two Pathways
This compound and docetaxel employ fundamentally different mechanisms to induce cancer cell death. This compound is a targeted therapy that specifically inhibits the KRAS G12D mutation, while docetaxel is a cytotoxic agent that disrupts microtubule function.
This compound: Targeting the "ON" Switch of Cancer
This compound is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the GTP-bound, active state (RAS(ON)) of the KRAS G12D mutant protein.[3] It forms a tri-complex with cyclophilin A and the mutated KRAS protein, leading to the suppression of downstream signaling pathways that drive tumor growth and survival.[3] This targeted approach is designed to minimize effects on healthy cells.
Docetaxel: Disrupting the Cellular Scaffolding
Docetaxel belongs to the taxane class of chemotherapy drugs. Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[4] This binding stabilizes the microtubules and prevents their depolymerization, leading to a disruption of the normal dynamic reorganization of the microtubule network. This interference with microtubule function ultimately results in cell-cycle arrest at the G2/M phase and the induction of apoptosis.[5][6]
Experimental Protocols
This compound: Phase 1 Clinical Trial (RMC-9805-001 / NCT06040541)
The clinical efficacy of this compound has been evaluated in a multicenter, open-label, Phase 1 dose-escalation and expansion study.[7]
-
Study Population: Patients with advanced solid tumors harboring a KRAS G12D mutation who have received at least one prior line of therapy.[2]
-
Intervention: this compound administered orally once daily. The recommended Phase 2 dose was determined to be 1200 mg daily.[8][7]
-
Primary Objectives: To assess the safety and tolerability of this compound and to determine the maximum tolerated dose and/or recommended Phase 2 dose.
-
Efficacy Assessment: Tumor responses were evaluated by investigators according to RECIST v1.1 criteria.
Docetaxel: Standard Chemotherapy Regimen
Docetaxel is a well-established chemotherapeutic agent used in the second-line treatment of advanced or metastatic NSCLC.
-
Study Population: Patients with locally advanced or metastatic NSCLC who have previously received platinum-based chemotherapy.
-
Intervention: Docetaxel is typically administered as an intravenous infusion. A common regimen is 75 mg/m² administered over 1 hour every 3 weeks.
-
Efficacy Assessment: Tumor response is typically evaluated using RECIST criteria.
Preclinical Evidence
This compound
Preclinical studies in xenograft models of KRAS G12D-mutated cancers, including NSCLC and pancreatic ductal adenocarcinoma (PDAC), have demonstrated that oral administration of this compound as a single agent leads to tumor regressions.[3] These studies provided the foundational evidence for the clinical development of this compound.
Safety and Tolerability
This compound
In the Phase 1 clinical trial, this compound was generally well-tolerated.[8] The most common treatment-related adverse events were primarily Grade 1 or 2 and included nausea, diarrhea, and vomiting.[9] Notably, toxicities such as rash, mucositis, and transaminitis, which have been observed with other RAS-targeted therapies, were not prominent with this compound.[8]
Docetaxel
The use of docetaxel is associated with a range of side effects, including myelosuppression (neutropenia), fatigue, alopecia (hair loss), nausea, and peripheral neuropathy. Premedication with corticosteroids is often required to manage fluid retention and hypersensitivity reactions.
Conclusion and Future Directions
This compound has demonstrated promising anti-tumor activity in patients with KRAS G12D-mutated NSCLC, with a significantly higher objective response rate compared to historical data for docetaxel in a similar patient population. Its targeted mechanism of action and favorable safety profile suggest it could be a valuable new therapeutic option for this molecularly defined subgroup of NSCLC patients.
Further clinical investigation, including randomized controlled trials directly comparing this compound to standard-of-care chemotherapy like docetaxel, will be crucial to definitively establish its clinical benefit and role in the treatment landscape for KRAS G12D-mutant cancers. Combination strategies with other anti-cancer agents are also an important area for future research.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. oncozine.com [oncozine.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Docetaxel - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Revolution Medicines Presents Initial Data from this compound (RMC-9805) Study in Patients with KRAS G12D Mutant Non-Small Cell Lung Cancer at the 2025 AACR Annual Meeting | Revolution Medicines [ir.revmed.com]
- 8. Revolution Medicines Presents Initial Data from this compound [globenewswire.com]
- 9. New Lung Cancer Drug Shows 61% Response Rate in Clinical Trial | RVMD Stock News [stocktitan.net]
The Vanguard of KRAS G12D Inhibition: A Comparative Analysis of Emerging Therapies
For decades, the KRAS oncogene has been a formidable challenge in cancer therapy, with the G12D mutation being one of the most prevalent and aggressive drivers of tumors. However, a new wave of targeted inhibitors is finally making inroads against this once "undruggable" target. This guide provides a head-to-head comparison of the leading KRAS G12D inhibitors in development, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, supported by preclinical and clinical data.
The KRAS G12D mutation is a major contributor to the development and progression of several difficult-to-treat cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] The substitution of glycine with aspartic acid at codon 12 locks the KRAS protein in its active, GTP-bound state, leading to constitutive activation of downstream signaling pathways that drive uncontrolled cell proliferation and survival.[1] The development of inhibitors for KRAS G12D has been particularly challenging due to the absence of a reactive cysteine residue, which was the key to the success of the first-generation KRAS G12C inhibitors.[2] Nevertheless, recent breakthroughs have led to the emergence of both G12D-specific and pan-KRAS inhibitors with promising activity.
Quantitative Data Summary: A Head-to-Head Look at Performance
The following tables summarize the available quantitative data for prominent KRAS G12D inhibitors. It is important to note that this data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency of KRAS G12D Inhibitors
| Inhibitor | Mechanism of Action | Cell Line | Assay Type | IC50 |
| MRTX1133 | G12D-Specific (non-covalent) | Panc 04.03 | Cell Proliferation | Single-digit nM |
| HRS-4642 | G12D-Specific (non-covalent) | Multiple KRAS G12D cell lines | Cell Proliferation | 2.329–822.2 nM |
| VS-7375 (GFH375) | G12D-Specific (ON/OFF inhibitor) | KRAS G12D cell lines | p-ERK Suppression | Sub-nanomolar |
| Zoldonrasib (RMC-9805) | G12D-Specific (covalent, RAS(ON)) | Not specified | Not specified | Not specified |
| RMC-6236 | Pan-KRAS (multi-selective, RAS(ON)) | KRAS G12X cell lines | Cell Proliferation | Potent activity |
| BI 1701963 | Pan-KRAS (SOS1 inhibitor) | KRAS-activated cell lines | Cell Proliferation | Cytostatic effects |
Table 2: In Vivo Efficacy of KRAS G12D Inhibitors
| Inhibitor | Cancer Model | Dosing | Efficacy |
| MRTX1133 | HPAC xenograft (Pancreatic) | 30 mg/kg, twice daily | 85% tumor regression |
| HRS-4642 | AsPC-1 xenograft (Pancreatic) | Not specified | Significant tumor growth inhibition |
| VS-7375 (GFH375) | PDAC & CRC CDX models | 10 or 30 mg/kg, twice daily | Dose-dependent tumor regressions |
| This compound (RMC-9805) | PDAC & CRC xenograft models | Not specified | Tumor growth restriction |
| RMC-6236 | KRAS G12X xenograft models | 25 mg/kg, daily | Deep tumor regressions |
Table 3: Clinical Activity of KRAS G12D Inhibitors (Preliminary Data)
| Inhibitor | Cancer Type | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| VS-7375 (GFH375) | Pancreatic Ductal Adenocarcinoma (PDAC) | Phase 1/2a | 52% | 100% |
| This compound (RMC-9805) | Pancreatic Ductal Adenocarcinoma (PDAC) | Phase 1/1b | 30% | 80% |
| HRS-4642 | NSCLC & PDAC | Phase 1 | Preliminary activity observed | Not specified |
| RMC-6236 | PDAC | Not specified | 20% | 87% |
Visualizing the Battlefield: Signaling Pathways and Experimental Designs
To better understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the KRAS signaling pathway, a typical experimental workflow for inhibitor testing, and the logical comparison between different inhibitor types.
Caption: KRAS G12D signaling pathway and points of intervention by various inhibitors.
Caption: A generalized workflow for the preclinical evaluation of KRAS G12D inhibitors.
Caption: Classification of KRAS G12D inhibitors based on their mechanism of action.
Detailed Methodologies for Key Experiments
Reproducibility and clear understanding of experimental outcomes are paramount in drug development. Below are detailed protocols for the key assays cited in the comparison of KRAS G12D inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines harboring the KRAS G12D mutation are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The KRAS G12D inhibitor is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot for MAPK Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the KRAS downstream signaling pathway, such as ERK and AKT.
-
Cell Lysis: KRAS G12D mutant cells are treated with the inhibitor for a specified time, then washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The band intensities are quantified to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: KRAS G12D mutant human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into treatment and control groups. The KRAS G12D inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (width² x length) / 2.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
The Evolving Landscape and Future Directions
The field of KRAS G12D inhibition is rapidly advancing, with several promising candidates moving through clinical trials.[3] The data presented here highlights the significant progress made in targeting this challenging mutation. While direct comparative data is still emerging, the available preclinical and early clinical results provide a strong rationale for the continued development of these agents.
Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies to enhance efficacy, and identifying biomarkers to select patients who are most likely to benefit from these novel treatments. The head-to-head comparison of these pioneering inhibitors will be critical in shaping the future therapeutic landscape for KRAS G12D-driven cancers.
References
In Vivo Therapeutic Window of Zoldonrasib: A Comparative Analysis
A detailed examination of preclinical data reveals a promising therapeutic window for the KRAS G12D inhibitor Zoldonrasib (RMC-9805), positioning it as a potent and well-tolerated agent compared to other investigational drugs targeting the same mutation. This guide provides a comprehensive comparison of this compound with similar molecules in development, supported by available in vivo experimental data and detailed methodologies for key assays.
This compound is a first-in-class, orally bioavailable, tri-complex inhibitor that selectively targets the active, GTP-bound state of the KRAS G12D oncoprotein.[1][2] This mechanism of action, which differs from inhibitors that bind to the inactive state, is hypothesized to circumvent resistance mechanisms driven by upstream signaling.[2] Preclinical studies in various animal models have demonstrated this compound's significant anti-tumor efficacy and favorable safety profile, suggesting a wide therapeutic window.
Comparative Efficacy and Tolerability
To validate the therapeutic window of this compound in vivo, we have summarized key preclinical findings and compared them with publicly available data for other KRAS G12D inhibitors, MRTX1133 and ASP3082.
| Drug | Animal Model | Cancer Type | Dosing Regimen | Efficacy | Tolerability |
| This compound (RMC-9805) | Xenograft Models | Pancreatic, Lung | 100 mg/kg; p.o.; daily | Induces apoptosis and tumor regression.[3] | Well-tolerated.[4] |
| Syngeneic MSS RAS mutant CRC model | Colorectal | Not specified | 60% complete regressions (in combination with RMC-6236).[5] | Not specified | |
| MRTX1133 | HPAC cell line xenograft | Pancreatic | 3 mg/kg BID; IP | 94% tumor growth inhibition.[6] | No evidence of weight loss or overt signs of toxicity.[6][7] |
| HPAC cell line xenograft | Pancreatic | 10 mg/kg BID; IP | 62% tumor regression.[6] | No evidence of weight loss or overt signs of toxicity.[6][7] | |
| HPAC cell line xenograft | Pancreatic | 30 mg/kg BID; IP | 73-85% tumor regression.[6][7] | No evidence of weight loss or overt signs of toxicity.[6][7] | |
| ASP3082 | Xenograft Models | Pancreatic, Colorectal, Lung | Not specified | Dose-dependent tumor regression.[8] | No body weight loss.[8] |
| AsPC-1 and GP2d CDX models | Pancreatic, Colorectal | 30 mg/kg once or twice weekly; IV | Almost complete tumor growth inhibition or regression.[1] | Well-tolerated.[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating the therapeutic window, the following diagrams have been generated.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for in vivo therapeutic window determination.
Caption: Comparison of KRAS G12D inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of in vivo studies. The following are generalized protocols for key experiments based on the available information.
Cell Line-Derived Xenograft (CDX) Model Efficacy Study
-
Animal Model: Immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Cell Culture: Human cancer cell lines harboring the KRAS G12D mutation (e.g., HPAC for pancreatic cancer) are cultured under standard conditions.
-
Tumor Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound: Administered orally (p.o.) daily at doses such as 100 mg/kg.[3]
-
MRTX1133: Administered intraperitoneally (IP) twice daily (BID) at doses ranging from 3 to 30 mg/kg.[6]
-
ASP3082: Administered intravenously (IV) once or twice weekly at doses such as 30 mg/kg.[1]
-
Vehicle Control: The formulation vehicle is administered to the control group following the same schedule as the treatment groups.
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Tumor regression is noted for tumors that decrease in size relative to their starting volume.
-
Survival is monitored, and Kaplan-Meier curves are generated.
-
Patient-Derived Xenograft (PDX) Model Efficacy Study
-
Model Establishment: Patient tumor tissue with a confirmed KRAS G12D mutation is surgically implanted subcutaneously into immunodeficient mice.[9]
-
Passaging: Once the tumors reach a sufficient size, they are harvested and passaged into subsequent cohorts of mice for expansion.[9]
-
Treatment Study: The experimental procedure follows the same steps as the CDX model study (steps 4-6), with the established PDX tumors.
In Vivo Toxicity Assessment
-
Maximum Tolerated Dose (MTD) Study: A dose-escalation study is performed to determine the highest dose of the drug that can be administered without causing unacceptable toxicity.[10] This involves administering escalating single or repeat doses to different cohorts of animals and monitoring for adverse effects.[10]
-
Repeat-Dose Toxicity Study: Animals are treated with the drug for a specified period (e.g., 28 days).[7] The following parameters are monitored:
-
Body Weight: Measured 2-3 times per week. Significant weight loss (e.g., >15-20%) is a key indicator of toxicity.
-
Clinical Observations: Animals are observed daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for analysis of blood cell counts and markers of organ function.
-
Histopathology: Major organs are collected, fixed, and examined microscopically for any treatment-related pathological changes.
-
Conclusion
The available preclinical in vivo data strongly support a favorable therapeutic window for this compound. Its potent anti-tumor activity at well-tolerated oral doses in various KRAS G12D-mutant cancer models positions it as a promising clinical candidate. Compared to other investigational agents like MRTX1133 and ASP3082, which have shown comparable efficacy but require parenteral administration, this compound's oral bioavailability offers a significant advantage for patient convenience and long-term treatment. Further studies, including more detailed head-to-head comparisons and comprehensive toxicity profiling, will be crucial to fully delineate the therapeutic index of this compound and solidify its position in the landscape of KRAS G12D-targeted therapies.
References
- 1. Discovery of KRAS(G12D) selective degrader ASP3082 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of KRAS(G12D) selective degrader ASP3082 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]
- 6. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A PDX model combined with CD-DST assay to evaluate the antitumor properties of KRpep-2d and oxaliplatin in KRAS (G12D) mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Zoldonrasib Safety Profile: A Comparative Analysis with Sotorasib and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profile of Zoldonrasib, an investigational KRAS G12D inhibitor, with the approved KRAS G12C inhibitors sotorasib and adagrasib. The information is compiled from publicly available clinical trial data to assist researchers in understanding the evolving landscape of KRAS-targeted therapies.
Comparative Safety and Tolerability
The safety profiles of this compound, sotorasib, and adagrasib are summarized below based on findings from their respective clinical trials. While all three drugs target KRAS mutations, differences in their specific targets (G12D vs. G12C) and mechanisms of action may contribute to variations in their adverse event profiles.
Table 1: Overview of Treatment-Related Adverse Events (TRAEs)
| Adverse Event Profile | This compound (Phase 1)[1][2][3] | Sotorasib (CodeBreaK Trials)[4][5][6][7][8] | Adagrasib (KRYSTAL-1 Trial)[9][10][11][12][13] |
| Most Common TRAEs (Any Grade) | Nausea, Diarrhea, Vomiting, Fatigue, Rash | Diarrhea, Musculoskeletal Pain, Nausea, Fatigue, Hepatotoxicity, Cough | Nausea, Diarrhea, Vomiting, Fatigue |
| Grade ≥3 TRAEs | Primarily Grade 1 or 2; Grade 3 events were infrequent. | Occurred in a subset of patients, with hepatotoxicity being a notable Grade ≥3 event. | Grade 3 TRAEs occurred in about a quarter of patients. |
| Dose Reductions due to TRAEs | Relatively rare | Required for management of adverse events. | Required in a significant portion of patients. |
| Dose Interruptions due to TRAEs | Occurred in a small percentage of patients. | Utilized for managing toxicities. | A common management strategy for adverse events. |
| Treatment Discontinuation due to TRAEs | Infrequent | Low rates of discontinuation. | Low rate of discontinuation despite a high incidence of any-grade TRAEs. |
Table 2: Incidence of Common Treatment-Related Adverse Events (Any Grade)
| Adverse Event | This compound (Phase 1)[1] | Sotorasib (CodeBreaK 100)[4] | Adagrasib (KRYSTAL-1)[9][11] |
| Nausea | ~39% | ~19-26% | ~49-54% |
| Diarrhea | ~24% | ~31-42% | ~48-51% |
| Vomiting | ~18% | ~17% | ~35-40% |
| Fatigue | Reported | ~26% | ~32-41% |
| Hepatotoxicity (Increased ALT/AST) | Infrequent Grade 3 | ~15-25% | Reported |
| Musculoskeletal Pain | Not a prominent feature | ~35% | Not a prominent feature |
| Rash | ~12% | ~12% | Not a prominent feature |
Note: Percentages are approximate and collated from different trial reports. Direct comparison should be made with caution due to differences in study populations and designs.
Experimental Protocols
This compound: Phase 1 Dose-Escalation and Expansion Trial (NCT06040541)
The safety and efficacy of this compound were evaluated in a Phase 1 clinical trial that enrolled patients with KRAS G12D-mutated solid tumors who had received at least one prior line of treatment[1][2][3]. The study followed a dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D)[3].
-
Study Design : The trial consisted of a dose-escalation phase followed by a dose-expansion phase[3]. In the escalation phase, cohorts of patients received escalating doses of this compound to assess safety and determine the MTD. A common approach for such studies is the 3+3 design, where 3 patients are enrolled at a dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort is enrolled at a higher dose. If one patient experiences a DLT, 3 more patients are enrolled at the same dose level. The MTD is generally defined as the dose level below the one at which two or more patients in a cohort of 3-6 experience a DLT.
-
Dosing : Patients received this compound orally at doses ranging from 150 mg to 1200 mg once daily, or 300 mg to 600 mg twice daily[3][14].
-
Safety Assessments : Treatment-related adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Sotorasib: CodeBreaK 100 Trial
The safety and efficacy of sotorasib were primarily evaluated in the CodeBreaK 100 trial, a multi-cohort, open-label, Phase 1/2 study in patients with KRAS G12C-mutated solid tumors[6][15][16].
-
Study Design : The trial included a Phase 1 dose-escalation component and a Phase 2 dose-expansion component[6].
-
Dosing : The recommended Phase 2 dose was determined to be 960 mg once daily[5].
-
Safety Assessments : Adverse events were graded using NCI CTCAE.
Adagrasib: KRYSTAL-1 Trial
The KRYSTAL-1 trial was a multicohort Phase 1/2 study that evaluated the safety and efficacy of adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation[9][11].
-
Study Design : The study included a dose-escalation and a dose-expansion phase[10].
-
Dosing : The recommended dose was established at 600 mg twice daily[10].
-
Safety Assessments : Safety and tolerability were assessed through the monitoring of adverse events, graded by NCI CTCAE.
Visualizing Mechanisms and Workflows
To further elucidate the context of this compound's safety profile, the following diagrams illustrate its proposed signaling pathway and a typical experimental workflow for a Phase 1 dose-escalation trial.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. oncozine.com [oncozine.com]
- 3. onclive.com [onclive.com]
- 4. lumakrashcp.com [lumakrashcp.com]
- 5. academic.oup.com [academic.oup.com]
- 6. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pooled safety analysis and management of sotorasib-related adverse events in KRAS G12C-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KRYSTAL-1 Update: Adagrasib Yields Benefit in Variety of KRAS G12C–Mutated Tumors - The ASCO Post [ascopost.com]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 14. researchgate.net [researchgate.net]
- 15. Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non–Small Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 16. ascopubs.org [ascopubs.org]
Assessing Zoldonrasib's Long-Term Efficacy: A Comparative Guide
Zoldonrasib, a first-in-class, oral, covalent inhibitor of KRAS G12D in its active, GTP-bound state (RAS(ON)), has demonstrated promising preliminary efficacy and a manageable safety profile in early clinical trials for patients with KRAS G12D-mutated solid tumors.[1][2][3][4] This guide provides a comprehensive overview of the available data on this compound, comparing its performance with current therapeutic alternatives and detailing the experimental methodologies that form the basis of our current understanding.
While the long-term efficacy of this compound is still under investigation, early results from the Phase 1 RMC-9805-001 clinical trial suggest a significant potential to alter the treatment landscape for a patient population with limited targeted therapy options.[1][5][6] It is important to note that the data presented here is preliminary, and longer-term follow-up from larger clinical trials is necessary to confirm these findings.[1][6][7]
Comparative Efficacy of this compound
This compound is being evaluated in patients with various solid tumors harboring the KRAS G12D mutation, which is particularly prevalent in non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).[2][5] The primary comparator for previously treated NSCLC is docetaxel, a chemotherapy agent with a historically low response rate.[7] For KRAS G12D-mutated cancers, there are currently no approved targeted therapies.[1][6]
Table 1: Preliminary Efficacy of this compound in NSCLC (Phase 1) vs. Standard of Care
| Efficacy Endpoint | This compound (1200 mg daily)[1] | Docetaxel (Standard of Care)[7] |
| Objective Response Rate (ORR) | 61% | 10-15% |
| Disease Control Rate (DCR) | 89% | Not Widely Reported |
| Number of Evaluable Patients | 18 | N/A |
Table 2: Preliminary Efficacy of this compound in PDAC (Phase 1)
| Efficacy Endpoint | This compound (1200 mg daily)[8] |
| Objective Response Rate (ORR) | 30% |
| Disease Control Rate (DCR) | 80% |
| Number of Evaluable Patients | 40 |
Safety and Tolerability Profile
This compound has been generally well-tolerated in the Phase 1 clinical trial.[4] The most common treatment-related adverse events (TRAEs) were primarily low-grade and manageable.[1][4][6][7]
Table 3: Common Treatment-Related Adverse Events with this compound (Any Grade)
| Adverse Event | Frequency[1][8] |
| Nausea | 30-39% |
| Diarrhea | 16-24% |
| Vomiting | 15-18% |
| Rash | 6-12% |
No grade 4 or 5 treatment-related adverse events have been observed.[4][6]
Mechanism of Action: A Novel Approach to Targeting KRAS
This compound's unique mechanism of action distinguishes it from other KRAS inhibitors.[1][4][6] Unlike inhibitors that target the inactive (GDP-bound) state of KRAS, this compound forms a tri-complex with cyclophilin A and the active (GTP-bound) form of KRAS G12D, leading to its irreversible inhibition.[2][3] This targeting of the "on" state may circumvent resistance mechanisms that involve upstream signaling reactivation.[1][4][6]
Experimental Protocols
The clinical data for this compound is primarily derived from the Phase 1, multicenter, open-label, dose-escalation and dose-expansion study (RMC-9805-001; NCT06040541).[1]
Key Methodologies of the Phase 1 Trial
-
Study Design: A dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion phase to further evaluate safety and preliminary efficacy in specific tumor types.
-
Patient Population: Patients with advanced solid tumors harboring a KRAS G12D mutation who have received at least one prior line of therapy.[4][6]
-
Treatment: Oral administration of this compound once daily. The RP2D was determined to be 1200 mg daily.
-
Primary Objectives: To assess the safety and tolerability of this compound and to determine the MTD and RP2D.
-
Secondary Objectives: To evaluate the preliminary anti-tumor activity of this compound, including ORR and DCR, and to characterize its pharmacokinetic profile.
-
Tumor Assessment: Tumor responses were assessed by investigators according to RECIST v1.1 criteria.
Comparison with Alternatives
The primary alternatives to this compound depend on the cancer type and specific KRAS mutation.
-
KRAS G12D-mutated Cancers: As there are no approved targeted therapies, the alternatives are standard-of-care chemotherapy and immunotherapy, which have shown limited efficacy in this patient population.[1] this compound's preliminary ORR of 61% in NSCLC represents a substantial improvement over the 10-15% ORR of docetaxel.[1]
-
KRAS G12C-mutated Cancers: For this mutation, FDA-approved inhibitors like sotorasib and adagrasib are available.[1][6][9] These agents target the inactive state of KRAS G12C. While effective, acquired resistance is a challenge.[10] this compound's mechanism of targeting the active RAS(ON) state is being explored as a potential strategy to overcome such resistance.[1][4][6]
-
Other RAS Mutations: For other KRAS mutations, such as G12V, other investigational RAS(ON) inhibitors like daraxonrasib are in clinical development.[9]
Future Directions
The promising early data for this compound has paved the way for further investigation. Future studies will be crucial to:
-
Establish Long-Term Efficacy: Larger, randomized controlled trials with longer follow-up are needed to determine progression-free survival (PFS) and overall survival (OS).[1][6][7]
-
Evaluate in Combination Therapies: this compound is being explored in combination with other agents, including other RAS(ON) inhibitors and immunotherapies, to potentially enhance its anti-tumor activity.[1][8][11]
-
Expand to Other Tumor Types: Further investigation is warranted in other solid tumors with a high prevalence of KRAS G12D mutations, such as colorectal cancer.[2]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. Facebook [cancer.gov]
- 4. aacr.org [aacr.org]
- 5. mskcc.org [mskcc.org]
- 6. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
- 7. oncozine.com [oncozine.com]
- 8. onclive.com [onclive.com]
- 9. onclive.com [onclive.com]
- 10. ajmc.com [ajmc.com]
- 11. This compound shows antitumor efficacy in KRAS G12D mutated tumors | BioWorld [bioworld.com]
Zoldonrasib Demonstrates Promising Efficacy in KRAS G12D-Mutated NSCLC
For Immediate Release
CHICAGO, IL – Initial findings from a Phase I clinical trial have revealed that zoldonrasib (formerly RMC-9805), a first-in-class oral RAS(ON) tri-complex inhibitor, shows significant anti-tumor activity in patients with KRAS G12D-mutated non-small cell lung cancer (NSCLC).[1][2] The data, presented at the American Association for Cancer Research (AACR) Annual Meeting 2025, indicate a 61% objective response rate (ORR) and an 89% disease control rate (DCR) in the 18 evaluable patients treated with the recommended Phase II dose.[1][2][3][4]
The KRAS G12D mutation, which accounts for approximately 4% of NSCLC cases, currently has no approved targeted therapies.[2] Standard-of-care treatment for these patients, typically chemotherapy such as docetaxel, yields a much lower ORR of 10-15%.[2][3] this compound's novel mechanism of action, which involves selectively targeting the active, GTP-bound state of the KRAS G12D protein, may offer a new therapeutic strategy and potentially circumvent resistance mechanisms seen with inhibitors that target the inactive state.[1][3]
Comparative Analysis of KRAS G12D Inhibitors in NSCLC
This guide provides a comparative overview of this compound and other emerging therapies for KRAS G12D-mutated NSCLC, supported by the latest clinical trial data.
Quantitative Data Summary
| Therapeutic Agent | Mechanism of Action | Trial Phase | Number of NSCLC Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound (RMC-9805) | RAS(ON) G12D-selective tri-complex inhibitor | Phase I (NCT06040541) | 18 | 61%[1][2][3][4] | 89%[1][2][3][4] |
| VS-7375 (GFH375) | Dual "ON/OFF" KRAS G12D inhibitor | Phase I/II (NCT07020221) | 16 (at RP2D) | 68.8%[5] | 88.5% (across all dose levels)[5] |
| Docetaxel (Standard of Care) | Chemotherapy (Microtubule inhibitor) | N/A (Historical Data) | N/A | 10-15%[2][3] | N/A |
| MRTX1133 | Non-covalent KRAS G12D inhibitor | Phase I/II (NCT05737706) | N/A (NSCLC data not yet reported) | N/A | N/A |
Experimental Protocols
This compound (RMC-9805-001, NCT06040541) Phase I Trial
-
Study Design: This was a Phase I, open-label, multicenter study involving dose escalation and expansion cohorts.[4][6]
-
Patient Population: The trial enrolled 211 patients with KRAS G12D-mutated advanced solid tumors who had received at least one prior line of therapy.[2][3] The efficacy analysis for NSCLC was conducted on a subset of 18 patients.[1][2][4]
-
Intervention: this compound was administered orally. The recommended Phase II dose (RP2D) was determined to be 1200 mg once daily.[2][3][4]
-
Primary Endpoints: The primary objectives were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and RP2D.[6]
-
Secondary Endpoints: Secondary endpoints included ORR, DCR, duration of response, and pharmacokinetics.[7]
VS-7375 (NCT07020221) Phase I/II Trial
-
Study Design: A Phase 1/2 study conducted in China to evaluate the safety, tolerability, and efficacy of VS-7375.[5]
-
Patient Population: The trial included patients with advanced solid tumors harboring a KRAS G12D mutation. The NSCLC cohort consisted of 26 patients across all dose levels.[5]
-
Intervention: VS-7375 was administered orally. The RP2D was established at 600 mg once daily.[5]
-
Primary Endpoints: The primary goals were to determine the MTD and RP2D and to evaluate the safety profile.
-
Secondary Endpoints: Efficacy was assessed by ORR and DCR.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the clinical trial process, the following diagrams illustrate the KRAS signaling pathway and the experimental workflow of the this compound Phase I trial.
Caption: KRAS G12D Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow of the this compound Phase I Clinical Trial.
Conclusion and Future Directions
The early clinical data for this compound represents a significant step forward for patients with KRAS G12D-mutated NSCLC. The observed objective response rate of 61% is a substantial improvement over the current standard of care.[1][2][3][4] While these are promising initial results, the trial was limited by a small sample size and a short follow-up period. Further investigation in larger, longer-term studies is necessary to confirm these findings and fully establish the clinical benefit of this compound.[1] Ongoing and planned clinical trials will also explore this compound in combination with other therapies.[1][4] The development of potent and selective KRAS G12D inhibitors like this compound and VS-7375 brings hope for a new era of targeted therapy for this patient population.
References
Zoldonrasib in Oncology: A Comparative Analysis of Disease Control Rates in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Zoldonrasib (RMC-9805), an investigational, orally bioavailable, covalent tri-complex inhibitor of the KRAS G12D mutation, has demonstrated promising antitumor activity in early-phase clinical trials. This guide provides a comparative analysis of the disease control rate (DCR) of this compound with alternative therapies, supported by available clinical trial data and detailed experimental protocols.
Disease Control Rate: this compound vs. Standard of Care
The following table summarizes the disease control rates of this compound in patients with KRAS G12D-mutated non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC), compared to the standard of care for these indications.
| Treatment | Indication | Patient Population | Disease Control Rate (DCR) | Objective Response Rate (ORR) | Clinical Trial Identifier |
| This compound | Non-Small Cell Lung Cancer (NSCLC) | Previously treated, KRAS G12D-mutated | 89% [1][2][3][4][5][6] | 61%[1][3][4][7] | NCT06040541[8] |
| Docetaxel | Non-Small Cell Lung Cancer (NSCLC) | KRAS-mutant (not specific to G12D) | 37% - 60%[9] | 10% - 15%[1][2][5] | Not specified in search results |
| This compound | Pancreatic Ductal Adenocarcinoma (PDAC) | Previously treated, KRAS G12D-mutated | 80% [10] | 30%[10] | NCT06040541[8] |
| FOLFIRINOX | Pancreatic Ductal Adenocarcinoma (PDAC) | First-line, metastatic (not specific to KRAS G12D) | Not specified in search results | Not specified in search results | Not specified in search results |
| Gemcitabine + nab-paclitaxel | Pancreatic Ductal Adenocarcinoma (PDAC) | First-line, metastatic (not specific to KRAS G12D) | Not specified in search results | Not specified in search results | Not specified in search results |
Note: The disease control rate for docetaxel is for a broader population of KRAS-mutant NSCLC and not specific to the G12D mutation. Data for FOLFIRINOX and Gemcitabine + nab-paclitaxel in the specific KRAS G12D-mutated PDAC population were not available in the search results.
Experimental Protocols
This compound (RMC-9805-001 Clinical Trial)
The data for this compound is derived from the Phase 1/1b, multicenter, open-label clinical trial NCT06040541.[8]
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this compound in participants with advanced KRAS G12D-mutant solid tumors.[10][11]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Dosage and Administration: this compound was administered orally, with dose escalation to determine the recommended Phase 2 dose.[8]
Signaling Pathway and Mechanism of Action
This compound is a first-in-class, RAS(ON) G12D-selective tri-complex inhibitor.[8] It distinguishes itself from other KRAS inhibitors by targeting the active, GTP-bound conformation of the KRAS G12D protein.[1][2][8] this compound forms a covalent tri-complex with the mutated RAS protein and cyclophilin A, enhancing its selectivity and potency.[8][11][12] This mechanism is designed to maintain effective inhibition even when upstream signaling is active, potentially delaying or circumventing resistance.[8]
Caption: this compound's mechanism of action targeting the active KRAS G12D state.
Experimental Workflow
The clinical evaluation of this compound follows a standard drug development workflow for targeted cancer therapies.
Caption: Workflow of the this compound Phase 1/1b clinical trial.
References
- 1. mskcc.org [mskcc.org]
- 2. allclinicaltrials.com [allclinicaltrials.com]
- 3. onclive.com [onclive.com]
- 4. New Lung Cancer Drug Shows 61% Response Rate in Clinical Trial | RVMD Stock News [stocktitan.net]
- 5. Phase II Study of Docetaxel and Trametinib in Patients with KRAS Mutation Positive Recurrent Non-Small Cell Lung Cancer (NSCLC; SWOG S1507, NCT-02642042) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacr.org [aacr.org]
- 8. PHASE 1/1B, MULTICENTER, OPEN-LABEL, STUDY OF RMC-9805 IN PARTICIPANTS WITH ADVANCED KRASG12D-MUTANT SOLID TUMORS | Dana-Farber Cancer Institute [dana-farber.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Study of RMC-9805 in Participants With KRASG12D-Mutant Solid Tumors | Clinical Research Trial Listing ( Advanced Solid Tumors | Colorectal Cancer (CRC) | Non-small Cell Lung Cancer (NSCLC) | Pancreatic Ductal Adenocarcinoma (PDAC) ) ( NCT06040541 ) [trialx.com]
- 12. This compound May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Zoldonrasib
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Zoldonrasib, a potent KRAS G12D inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is an investigational compound with cytotoxic properties, necessitating its handling as a hazardous substance. All materials that have come into contact with this compound must be treated as contaminated and disposed of accordingly.
Waste Segregation and Disposal Protocol
All waste contaminated with this compound must be segregated at the point of generation. The following table outlines the proper disposal stream for different types of waste.
| Waste Category | Description | Disposal Container | Final Disposal Method |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and gowns, plasticware (e.g., pipette tips, tubes), and lab paper. | Labeled, sealed, puncture-resistant container designated for cytotoxic waste (often color-coded, e.g., yellow or purple). | Incineration at a licensed hazardous waste facility.[1][2] |
| Liquid Waste | Solutions containing this compound, including stock solutions in Dimethyl Sulfoxide (DMSO) and experimental media. | Labeled, leak-proof, and chemically compatible waste container. Containers should be clearly marked as "Hazardous Waste" and "Cytotoxic." | Collection by a certified hazardous waste disposal service.[3] Do not dispose of down the drain.[3][4] |
| Sharps Waste | Needles, syringes, scalpels, and any other sharp objects contaminated with this compound. | Puncture-proof, leak-proof sharps container clearly labeled for cytotoxic waste.[1][2] | Collection by a certified hazardous waste disposal service for incineration.[2] |
Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
-
Segregation: At the point of use, immediately place all solid materials contaminated with this compound into a designated cytotoxic waste container.
-
Personal Protective Equipment (PPE): After completing work with this compound, carefully doff PPE and place it directly into the cytotoxic waste container.
-
Container Management: Do not overfill waste containers. Once three-quarters full, securely seal the container.
-
Storage: Store the sealed container in a designated, secure area for hazardous waste until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
2. Liquid Waste Disposal (including DMSO solutions):
-
Collection: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Solvent Considerations: As this compound is often dissolved in DMSO, the liquid waste should be handled as a hazardous organic solvent mixture.[5]
-
Prohibition of Drain Disposal: Under no circumstances should liquid waste containing this compound be poured down the sink or into any other drainage system.[3][4]
-
Storage and Pickup: Store the sealed liquid waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials. Arrange for pickup through your institution's EHS office.
3. Decontamination of Work Surfaces:
-
Initial Cleaning: Prepare a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate).[4] Using a low-lint wipe saturated with the detergent solution, clean the work surface with unidirectional strokes, moving from the cleanest to the most contaminated areas. Dispose of the wipe in the cytotoxic solid waste container.[4]
-
Rinsing: With a new wipe moistened with sterile water, rinse the surface using the same technique to remove any detergent residue. Dispose of the wipe.[4]
-
Disinfection: Finally, wipe the surface with 70% isopropyl alcohol and allow it to air dry completely. Dispose of the wipe in the cytotoxic solid waste container.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making and handling process for this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Safety Data Sheets (SDS), chemical safety protocols, and Environmental Health and Safety (EHS) office for detailed and compliant disposal procedures.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Zoldonrasib
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals working with Zoldonrasib. All personnel must adhere to these procedures to ensure a safe research environment and minimize exposure risk. This compound is a potent, orally active KRAS G12D inhibitor under investigation for cancer therapy. Due to its targeted biological activity, it must be handled with care to avoid potential pharmacological effects from occupational exposure.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Chemical Goggles | Required when there is a risk of splashing, such as during solution preparation or spill cleanup. | |
| Hand Protection | Nitrile Gloves (double-gloving) | Double-gloving is mandatory for all handling activities. Change gloves immediately if contaminated, torn, or after extended use. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | Must be worn over personal clothing and fully buttoned. Cuffs should be tucked into the outer pair of gloves. |
| Chemical-Resistant Gown | To be worn over the lab coat when handling larger quantities or during procedures with a high risk of contamination. | |
| Respiratory Protection | N95 or higher-rated Respirator | Required when handling this compound powder outside of a certified containment system (e.g., chemical fume hood, glove box). Fit-testing is mandatory. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step operational plan outlines the procedures from receiving the compound to its final disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow emergency spill procedures.
-
Storage: this compound should be stored in a designated, clearly labeled, and well-ventilated area. Recommended storage conditions are:
-
Short-term (days to weeks): 0 - 4°C
-
Long-term (months to years): -20°C
-
-
Inventory: Maintain a detailed inventory log for this compound, tracking the amount received, used, and disposed of.
Preparation of Solutions
-
Containment: All weighing of this compound powder and preparation of stock solutions must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Work Surface: The work surface inside the containment unit should be covered with disposable, absorbent bench paper.
-
Weighing: Use a dedicated and calibrated analytical balance. Handle the container with care to avoid generating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid to minimize the potential for aerosolization.
Handling of Solutions
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Transport: When transporting solutions, use secondary containment (e.g., a sealed, unbreakable container) to prevent spills.
Spill Management
-
Alerting Personnel: In case of a spill, immediately alert others in the vicinity.
-
Evacuation: If the spill is large or involves a significant amount of powder outside of a containment unit, evacuate the area and contact the safety officer.
-
Cleanup: For small spills, trained personnel wearing appropriate PPE should use a spill kit to absorb the material. The area should then be decontaminated. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for "Potent Pharmaceutical Waste." This includes unused or expired powder and any grossly contaminated disposable items. |
| Liquid this compound Waste | Collect in a labeled, leak-proof, and chemical-resistant container. Do not mix with other solvent waste streams unless specifically permitted by your institution's safety guidelines. |
| Contaminated Labware and PPE | All disposable items that have come into contact with this compound (e.g., gloves, lab coats, pipette tips, bench paper) should be collected in a designated hazardous waste bag. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous pharmaceutical waste. |
All this compound waste is considered hazardous and must be disposed of through an approved hazardous waste management vendor. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Minimize Quantities: Use the smallest amount of this compound necessary for each experiment.
-
Dedicated Equipment: Whenever possible, use dedicated glassware and equipment for handling this compound. If not feasible, thoroughly decontaminate all equipment after use.
-
Decontamination: A validated decontamination procedure should be established. This may involve washing with a suitable solvent followed by a detergent solution.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
